TAS05567
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H29N9O2 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C21H29N9O2/c1-11-7-13(8-12-9-30(21(2,3)4)29-16(11)12)24-19-17(18(23)31)27-28-20(26-19)25-15-5-6-32-10-14(15)22/h7-9,14-15H,5-6,10,22H2,1-4H3,(H2,23,31)(H2,24,25,26,28)/t14-,15+/m0/s1 |
Clave InChI |
ATERGQQFFHVNOJ-LSDHHAIUSA-N |
SMILES isomérico |
CC1=CC(=CC2=CN(N=C12)C(C)(C)C)NC3=C(N=NC(=N3)N[C@@H]4CCOC[C@@H]4N)C(=O)N |
SMILES canónico |
CC1=CC(=CC2=CN(N=C12)C(C)(C)C)NC3=C(N=NC(=N3)NC4CCOCC4N)C(=O)N |
Origen del producto |
United States |
Foundational & Exploratory
The Selective Syk Inhibitor TAS05567: A Technical Overview of its Mechanism of Action in B-Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of TAS05567, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, with a specific focus on its effects within the B-cell signaling cascade. The information presented herein is compiled from publicly available preclinical data.
Introduction to this compound
This compound is an orally active, ATP-competitive small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[1][2] Dysregulation of Syk-mediated signaling is implicated in numerous autoimmune diseases and B-cell malignancies, making it a compelling therapeutic target.[1][2][3] this compound has been identified as a highly selective inhibitor of Syk, demonstrating potential as a therapeutic agent for humoral immune-mediated inflammatory conditions.[1][2]
Core Mechanism of Action: Inhibition of Syk Kinase Activity
The primary mechanism of action of this compound is the direct and potent inhibition of the enzymatic activity of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation of Syk itself (autophosphorylation) and its downstream substrates, effectively abrogating the signaling cascade initiated by B-cell receptor (BCR) activation.[1]
Kinase Selectivity Profile
This compound exhibits high selectivity for Syk. In a comprehensive kinase panel screening, it demonstrated significant inhibition of only a few other kinases at concentrations substantially higher than its Syk IC50, highlighting its specificity.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| Syk | 0.37 |
| JAK2 | 4.8 |
| FLT3 | 10 |
| RET | 29 |
| KDR (VEGFR2) | 600 |
| Source: MedchemExpress Technical Data Sheet, Pharmacological Characterization of this compound Thesis[1][4] |
Impact on B-Cell Receptor (BCR) Signaling
The B-cell receptor signaling pathway is fundamental for B-cell activation, proliferation, differentiation, and survival. Antigen binding to the BCR triggers a signaling cascade heavily dependent on Syk activation. This compound intervenes at this crucial juncture.
Upon antigen binding, the BCR aggregates, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) co-receptor chains by Src-family kinases like Lyn.[3][5] Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, which is subsequently activated.[5] Activated Syk then phosphorylates a range of downstream effector molecules.
This compound effectively blocks these downstream phosphorylation events, as demonstrated in human B-lymphoma (Ramos) cells stimulated with anti-IgM to crosslink the BCR.
Quantitative Effects on Downstream Effectors
Preclinical studies using Ramos cells have quantified the inhibitory effect of this compound on key proteins downstream of Syk in the BCR pathway.
Table 2: Inhibition of BCR Downstream Signaling Molecules by this compound in Ramos Cells
| Phosphorylated Target | IC50 (nM) | Role in Pathway |
| p-BLNK | 1.8 | Adaptor protein, crucial for PLCγ2 activation |
| p-Erk1/2 | 9.8 | MAP kinase, involved in cell proliferation |
| p-PLCγ2 | 23 | Enzyme generating second messengers (IP3, DAG) |
| Source: MedchemExpress Technical Data Sheet, Pharmacological Characterization of this compound Thesis[1][4] |
These data demonstrate that this compound effectively suppresses the BCR signaling cascade at nanomolar concentrations, consistent with its potent inhibition of Syk.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Syk inhibitors like this compound in B-cells.
Western Blot Analysis of BCR Signaling Pathway Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of Syk downstream targets in a B-cell line (e.g., Ramos) following BCR stimulation.
-
Cell Culture: Culture Ramos cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Resuspend cells in serum-free media. Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells by adding anti-human IgM, F(ab')2 fragment (e.g., 10 µg/mL) for 5-10 minutes at 37°C to crosslink and activate the BCR.
-
Cell Lysis: Immediately place cells on ice and pellet by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by molecular weight on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-BLNK, anti-p-PLCγ2, anti-p-Erk1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. To ensure equal protein loading, strip the membrane and re-probe with antibodies for the total (non-phosphorylated) proteins and a loading control (e.g., GAPDH or β-actin). Calculate IC50 values by plotting the normalized phosphoprotein signal against the log concentration of this compound.
Conclusion
This compound is a potent and highly selective inhibitor of Syk kinase. Its mechanism of action in B-cells is characterized by the direct inhibition of Syk, leading to a comprehensive blockade of B-cell receptor signal transduction. This is evidenced by the dose-dependent reduction in the phosphorylation of key downstream effectors such as BLNK, PLCγ2, and Erk1/2. These preclinical findings underscore the therapeutic potential of this compound in diseases driven by aberrant B-cell activation.
References
The Potent and Selective Spleen Tyrosine Kinase Inhibitor: TAS05567
An In-Depth Technical Guide on the Preclinical Characterization of a Novel Immunomodulatory Agent
Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signaling pathways of immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[1][2] Its central role in orchestrating inflammatory responses has positioned it as a compelling therapeutic target for a range of autoimmune and allergic diseases. This technical guide provides a comprehensive overview of the preclinical data for TAS05567, a novel, potent, and highly selective inhibitor of Syk, highlighting its inhibitory activity, cellular effects, and in vivo efficacy.
Core Inhibitory Activity of this compound
This compound demonstrates potent and selective inhibitory activity against spleen tyrosine kinase. In vitro biochemical assays have quantified its high-affinity binding and potent enzymatic inhibition.
Kinase Selectivity Profile
A crucial aspect of a kinase inhibitor's therapeutic potential is its selectivity. This compound was profiled against a panel of 191 kinases to determine its specificity. The results indicate that this compound is a highly selective inhibitor of Syk.[1][2]
| Kinase Target | IC50 (nM) |
| Syk | 0.37 |
| FLT3 | 10 |
| JAK2 | 4.8 |
| KDR (VEGFR2) | 600 |
| RET | 29 |
| Table 1: Kinase inhibitory activity of this compound. IC50 values represent the concentration of the compound required for 50% inhibition of kinase activity. |
Cellular and Functional Activity
This compound effectively abrogates the downstream signaling cascades initiated by BCR and Fc receptor activation in various immune cell lines.
Inhibition of B-Cell Receptor Signaling
In Ramos cells, a human B-lymphoma cell line, this compound demonstrated marked inhibition of BCR-dependent signal transduction upon stimulation with an anti-IgM antibody.[1][2]
| Downstream Target / Process | IC50 (nM) |
| BLNK phosphorylation | 1.8 |
| PLCγ2 phosphorylation | 23 |
| Erk1/2 phosphorylation | 9.8 |
| Table 2: Inhibitory activity of this compound on BCR signaling in Ramos cells. |
Inhibition of Fc Receptor Signaling
This compound also exhibits potent inhibitory effects on Fc receptor-mediated cellular responses in monocytic and mast cell lines.
| Cell Line | Receptor | Stimulus | Measured Effect | IC50 (nM) |
| THP-1 | FcγR | IgG | TNF-α production | Not specified |
| RBL-2H3 | FcεRI | IgE and antigen | Calcium flux | 27 |
| RBL-2H3 | FcεRI | IgE and antigen | Histamine release | 13 |
| Table 3: Inhibitory activity of this compound on Fc receptor signaling. |
In Vivo Efficacy in Animal Models
The therapeutic potential of this compound has been evaluated in rodent models of autoimmune and allergic diseases, demonstrating significant efficacy in mitigating disease pathology.[1][2]
| Animal Model | Disease | Key Findings |
| Mouse Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Dose-dependent suppression of hind-paw swelling. |
| Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Markedly reduced histopathologic scores. |
| Mouse Immune Thrombocytopenic Purpura (ITP) | Immune Thrombocytopenic Purpura | Dose-dependent prevention of platelet count decrease. |
| Antigen-specific IgE Transgenic Mice | Allergic Reaction | Suppression of IgE-mediated ear swelling. |
| Table 4: In vivo efficacy of this compound in rodent models of disease. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its in vitro characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the available information regarding the characterization of this compound.
Protocol 1: In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the inhibitory effect of this compound on Syk kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Syk enzyme
-
Syk kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serially diluted in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Syk enzyme and substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Cell-Based B-Cell Receptor (BCR) Signaling Assay (Ramos Cells)
This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream signaling proteins following BCR activation in Ramos cells.
Materials:
-
Ramos cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (serially diluted in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BLNK, anti-phospho-PLCγ2, anti-phospho-Erk1/2, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed Ramos cells in 6-well plates and grow to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with anti-IgM antibody for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the IC50 value for the inhibition of phosphorylation for each downstream target.
Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
This protocol evaluates the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw thickness measurement
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
Booster Immunization: On day 21, provide a booster immunization with type II collagen emulsified in IFA.
-
Treatment: Begin oral administration of this compound or vehicle daily from the day of the booster immunization (or upon onset of arthritis) and continue for a specified period (e.g., 14-21 days).
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Measure the thickness of the hind paws using calipers every 2-3 days. Assign a clinical score to each paw based on the degree of inflammation and swelling.
-
Histopathological Analysis: At the end of the study, sacrifice the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the changes in paw thickness and clinical scores between the this compound-treated and vehicle-treated groups. Analyze the histopathological scores to determine the effect of the compound on joint damage.
Conclusion
This compound is a potent and highly selective inhibitor of spleen tyrosine kinase with demonstrated efficacy in cellular and in vivo models of autoimmune and allergic diseases. Its ability to effectively block BCR and Fc receptor signaling pathways underscores its potential as a therapeutic agent for a variety of immune-mediated inflammatory conditions. Further clinical investigation is warranted to establish its safety and efficacy in human diseases.
References
The Role of TAS05567 in Autoimmune Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for TAS05567, a potent and highly selective spleen tyrosine kinase (Syk) inhibitor, in the context of autoimmune disease models. The information presented herein is intended to offer a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for autoimmune and inflammatory disorders.
Core Mechanism of Action: Selective Syk Inhibition
This compound is an ATP-competitive, orally active inhibitor of spleen tyrosine kinase (Syk) with a high degree of potency and selectivity.[1] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[2] By inhibiting Syk, this compound effectively modulates the downstream signaling cascades initiated by B-cell receptor (BCR) and Fc receptor (FcR) activation, which are pivotal in the pathogenesis of numerous autoimmune and allergic diseases.
Kinase Selectivity and In Vitro Potency
Biochemical assays have demonstrated the high selectivity of this compound for Syk. In a panel of 192 kinases, significant inhibition (>70%) was observed for only Syk and four other kinases. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against Syk compared to other kinases.
| Target Kinase | IC50 (nM) |
| Syk | 0.37 |
| FLT3 | 10 |
| JAK2 | 4.8 |
| KDR | 600 |
| RET | 29 |
| Data sourced from MedChemExpress, citing Hayashi H, et al.[1] |
Inhibition of Downstream Signaling and Cellular Functions
This compound has been shown to effectively inhibit key downstream signaling events and cellular functions in various immune cell lines, demonstrating its mechanism of action translates to a cellular context.
| Cell Line | Stimulus | Pathway/Function Inhibited | IC50 (nM) |
| Ramos (human B lymphoma) | anti-IgM (BCR cross-linking) | BLNK phosphorylation | 1.8 |
| Ramos (human B lymphoma) | anti-IgM (BCR cross-linking) | PLCγ2 phosphorylation | 23 |
| Ramos (human B lymphoma) | anti-IgM (BCR cross-linking) | Erk1/2 phosphorylation | 9.8 |
| THP-1 (human monocytic) | IgG (FcγR stimulation) | TNF-α production | - |
| RBL-2H3 (rat basophilic leukemia) | IgE + antigen (FcεRI cross-linking) | Calcium flux | 27 |
| RBL-2H3 (rat basophilic leukemia) | IgE + antigen (FcεRI cross-linking) | Histamine release | 13 |
| Data sourced from MedChemExpress, citing Hayashi H, et al.[1] |
Efficacy in Preclinical Autoimmune Disease Models
This compound has demonstrated significant efficacy in rodent models of rheumatoid arthritis and immune thrombocytopenic purpura, underscoring its potential as a therapeutic agent for these conditions.
Rheumatoid Arthritis Model
In a collagen antibody-induced arthritis model in mice, oral administration of this compound resulted in a dose-dependent suppression of hind-paw swelling.[1] Furthermore, treatment with this compound led to a significant reduction in serum levels of matrix metalloproteinase-3 (MMP-3), a biomarker associated with cartilage degradation in rheumatoid arthritis.[1]
| Treatment Group | Dose (mg/kg) | Route | Dosing Schedule | Outcome |
| Vehicle | - | Oral | Daily for 9 days | - |
| This compound | 10 | Oral | Daily for 9 days | Suppressed hind-paw swelling; Significantly lower serum MMP-3 |
| This compound | 30 | Oral | Daily for 9 days | Suppressed hind-paw swelling; Significantly lower serum MMP-3 |
| Data sourced from MedChemExpress, citing Hayashi H, et al.[1] |
Histopathological analysis in an established rat arthritis model also showed that this compound markedly reduced disease-related scores.[2][3]
Immune Thrombocytopenic Purpura (ITP) Model
In a mouse model of immune thrombocytopenic purpura, where platelet counts are reduced by the injection of anti-platelet antibodies, this compound prevented the decrease in platelet count in a dose-dependent manner.[2][3] This finding suggests that by inhibiting Syk-mediated phagocytosis of antibody-coated platelets by macrophages, this compound can mitigate the primary pathogenic mechanism of ITP.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the evaluation of this compound.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
-
Animal Model: Female BALB/c mice, 7-8 weeks old.[1]
-
Induction of Arthritis: Administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge to synchronize and enhance the inflammatory response.
-
Treatment: this compound was administered orally at doses of 10 mg/kg and 30 mg/kg.[1]
-
Dosing Regimen: Daily administration for 9 consecutive days.[1]
-
Outcome Measures:
-
Hind-paw swelling: Measured periodically to assess the inflammatory response.
-
Serum MMP-3 levels: Determined at the end of the study as a biomarker of cartilage degradation.[1]
-
Passive Immune Thrombocytopenia (ITP) in Mice
-
Animal Model: Murine model of passive ITP.
-
Induction of Thrombocytopenia: Intravenous or intraperitoneal injection of a rat anti-mouse platelet monoclonal antibody (e.g., anti-CD41).
-
Treatment: this compound was administered at varying doses to assess a dose-response relationship.
-
Dosing Regimen: Administered prophylactically or therapeutically relative to the induction of thrombocytopenia.
-
Outcome Measures:
Signaling Pathways and Visualizations
The therapeutic effect of this compound is rooted in its ability to interrupt the Syk signaling cascade. Below are diagrams illustrating the key pathways modulated by this compound.
Caption: this compound inhibits Syk, blocking downstream signaling from BCR and FcR.
Caption: Workflow for the Collagen Antibody-Induced Arthritis (CAIA) model.
Caption: Workflow for the Passive Immune Thrombocytopenia (ITP) model.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective Syk inhibitor with significant therapeutic potential in autoimmune diseases. Its demonstrated efficacy in rodent models of rheumatoid arthritis and immune thrombocytopenic purpura, coupled with a well-defined mechanism of action, positions this compound as a promising candidate for further development. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and potentially build upon the existing knowledge of this compound.
References
In-Depth Technical Guide: Discovery and Synthesis of TAS05567
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of TAS05567, a potent and selective spleen tyrosine kinase (Syk) inhibitor. The information is compiled from publicly available research and patent literature to serve as a valuable resource for professionals in the field of drug development.
Introduction: The Role of Spleen Tyrosine Kinase in Disease
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1][2] It is a key mediator in the downstream signaling of the B-cell receptor (BCR) and Fc receptors (FcRs), which are essential for the activation of B-cells, mast cells, macrophages, and neutrophils.[1][2] Dysregulation of Syk-mediated signaling has been implicated in the pathogenesis of numerous autoimmune and allergic diseases, including rheumatoid arthritis, immune thrombocytopenic purpura, and allergic reactions.[1][2] Consequently, Syk has emerged as a promising therapeutic target for the development of novel anti-inflammatory and immunomodulatory agents.
Discovery of this compound: A Highly Selective Syk Inhibitor
This compound was identified by Taiho Pharmaceutical Co., Ltd. as a novel, potent, and highly selective inhibitor of Syk.[1][2] The discovery process involved the screening of a chemical library to identify compounds with significant inhibitory activity against Syk. This compound emerged as a lead candidate due to its high potency and selectivity for Syk over other kinases.
Chemical Structure
The chemical structure of this compound is provided below.
Chemical Name: 3-((3R,4R)-3-((6-amino-5-(4-phenoxyphenyl)-3-pyridinyl)amino)tetrahydro-2H-pyran-4-yl)amino-1H-pyrazole-4-carboxamide CAS Number: 1429038-15-2 Molecular Formula: C21H29N9O2 Molecular Weight: 439.52 g/mol
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature, a likely method of synthesis is described in patent WO2016136865A1, filed by Taiho Pharmaceutical Co., Ltd. The following is a representative synthetic scheme based on the examples provided in the patent for structurally similar compounds. This should be considered an illustrative, rather than a definitive, protocol.
Experimental Workflow for the Synthesis of this compound (Illustrative)
References
TAS05567: A Profile of a Highly Selective Spleen Tyrosine Kinase (Syk) Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the selectivity profile of TAS05567, a potent inhibitor of Spleen Tyrosine Kinase (Syk). The information is compiled from publicly available preclinical data.
Core Executive Summary
This compound is a novel, orally bioavailable small molecule that has demonstrated high selectivity for Spleen Tyrosine Kinase (Syk). Preclinical studies have shown that this compound effectively abrogates immunoglobulin-mediated autoimmune and allergic reactions. Its high selectivity for Syk suggests a favorable safety profile with a lower likelihood of off-target effects. This document outlines the available data on its kinase selectivity, the signaling pathways affected, and the general methodologies used to characterize such inhibitors.
Kinase Selectivity Profile of this compound
Quantitative Data
In a comprehensive kinase panel screening, this compound was evaluated against 191 different kinases. The results demonstrated a high degree of selectivity, with inhibitory activity observed against only 4 of the kinases tested, including potent inhibition of Syk.
Note: The specific IC50 values for the four inhibited kinases from the preclinical studies are not publicly available in the reviewed literature. The following table structure is provided as a template for how such data is typically presented.
| Kinase Target | IC50 (nM) | Assay Format | ATP Concentration (µM) |
| Syk | Data not available | e.g., TR-FRET | e.g., 10 |
| Kinase 2 | Data not available | ||
| Kinase 3 | Data not available | ||
| Kinase 4 | Data not available |
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting Syk-mediated signaling downstream of B-cell receptors (BCR) and Fc receptors (FcR).
B-Cell Receptor (BCR) Signaling
Syk is a critical component of the BCR signaling cascade. Upon antigen binding to the BCR, Syk is activated and initiates a signaling cascade that leads to B-cell proliferation, differentiation, and antibody production. Inhibition of Syk by this compound blocks these downstream events.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Syk.
Fc Receptor (FcR) Signaling
Syk also plays a crucial role in signaling downstream of Fc receptors, which are involved in inflammatory responses. For example, in mast cells, cross-linking of FcεRI by IgE-antigen complexes leads to Syk activation and the release of histamine (B1213489) and other inflammatory mediators. In macrophages, FcγR engagement triggers Syk-mediated phagocytosis and cytokine production. This compound has been shown to inhibit FcγR-mediated tumor necrosis factor-α (TNF-α) production and FcεR-mediated histamine release.
Caption: Fc Receptor (FcR) signaling pathway and the inhibitory action of this compound on Syk.
Experimental Protocols
Note: The specific, detailed experimental protocols used for the characterization of this compound are proprietary to the investigating organization. The following represents a generalized, typical protocol for an in vitro kinase inhibition assay, which is a standard method for determining the selectivity of kinase inhibitors.
General In Vitro Kinase Inhibition Assay (Example)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase using a radiometric or fluorescence-based assay format.
1. Materials:
- Recombinant human kinase enzyme
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compound (e.g., this compound) dissolved in DMSO
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- [γ-³³P]ATP (for radiometric assay) or appropriate reagents for fluorescence detection
- 96- or 384-well assay plates
- Phosphocellulose paper or other capture membrane (for radiometric assay)
- Scintillation counter or fluorescence plate reader
2. Assay Workflow:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
3. Data Analysis: The raw data (e.g., counts per minute or relative fluorescence units) are converted to percent inhibition relative to control wells (containing DMSO vehicle only). The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly selective inhibitor of Syk, a key kinase in immune cell signaling. Its potent and selective activity profile, as demonstrated in preclinical studies, suggests its potential as a therapeutic agent for a range of autoimmune and allergic diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.
In Vitro Characterization of TAS05567: A Selective Spleen Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of TAS05567, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). The data presented herein demonstrates the biochemical potency, kinase selectivity, and cellular activity of this compound, highlighting its potential as a therapeutic agent for immune-mediated inflammatory diseases.
Executive Summary
This compound is an orally active, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) with exceptional potency and selectivity. Syk is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR), playing a pivotal role in allergic and autoimmune responses.[1][2] In vitro studies have demonstrated that this compound effectively inhibits Syk enzymatic activity and downstream signaling pathways in relevant immune cell lines, leading to the suppression of inflammatory mediator release.
Data Presentation
The following tables summarize the quantitative data from in vitro studies characterizing the inhibitory activity of this compound.
Table 1: Biochemical Potency and Kinase Selectivity of this compound
| Kinase | IC50 (nM) |
| Syk | 0.37 |
| FLT3 | 10 |
| JAK2 | 4.8 |
| KDR | 600 |
| RET | 29 |
| Data represents the half-maximal inhibitory concentration (IC50) from a panel of 192 kinases. This compound showed >70% inhibition only against the kinases listed.[1] |
Table 2: Cellular Activity of this compound in B-Cell Receptor (BCR) Signaling in Ramos Cells
| Downstream Target | IC50 (nM) |
| BLNK Phosphorylation | 1.8 |
| PLCγ2 Phosphorylation | 23 |
| Erk1/2 Phosphorylation | 9.8 |
| Ramos cells, a human B lymphoma cell line, were stimulated with anti-IgM to induce BCR cross-linking.[1] |
Table 3: Cellular Activity of this compound in Fcε Receptor (FcεRI) Signaling in RBL-2H3 Cells
| Cellular Response | IC50 (nM) |
| Calcium Flux | 27 |
| Histamine (B1213489) Release | 13 |
| RBL-2H3 cells, a rat basophilic leukemia cell line, were sensitized with IgE and stimulated with antigen to induce FcεRI-mediated degranulation.[1] |
Table 4: Cellular Activity of this compound in Fcγ Receptor (FcγR) Signaling in THP-1 Cells
| Cellular Response | IC50 (nM) |
| TNF-α Production | Inhibition Observed |
| A specific IC50 value for TNF-α inhibition in THP-1 cells was not available in the reviewed literature; however, concentration-dependent inhibition was reported.[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting Syk kinase, a central node in immunoreceptor signaling. The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound.
Syk Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Workflow:
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add diluted this compound and Syk enzyme to the wells of a microplate.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and Syk substrate.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
BCR-Dependent Signaling Assay in Ramos Cells
This assay measures the effect of this compound on the phosphorylation of downstream signaling proteins following BCR stimulation.
Materials:
-
Ramos cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-human IgM F(ab')2 fragment
-
This compound serial dilutions
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-BLNK, anti-phospho-PLCγ2, anti-phospho-Erk1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-human IgM F(ab')2 fragment to cross-link the BCR.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated forms of BLNK, PLCγ2, and Erk1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify band intensities and normalize to a loading control to determine the IC50 values.
FcεRI-Mediated Histamine Release Assay in RBL-2H3 Cells
This assay assesses the ability of this compound to inhibit the release of histamine from mast cells upon allergic stimulation.
Materials:
-
RBL-2H3 cells
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound serial dilutions
-
Tyrode's buffer
-
Lysis buffer (e.g., Triton X-100)
-
o-Phthaldialdehyde (OPA) reagent
-
96-well plates
-
Fluorometer
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate degranulation by adding DNP-HSA.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate to measure released histamine.
-
Lyse the remaining cells to measure total histamine content.
-
Add OPA reagent to both supernatant and lysate samples and incubate.
-
Measure fluorescence using a fluorometer.
-
Calculate the percentage of histamine release and determine the IC50 value.
FcγR-Mediated TNF-α Production Assay in THP-1 Cells
This assay evaluates the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by monocytes.
Materials:
-
THP-1 cells
-
Cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) or immune complexes (e.g., aggregated IgG) for stimulation
-
This compound serial dilutions
-
ELISA kit for human TNF-α
-
96-well plates
-
Plate reader for absorbance measurement
Procedure:
-
Culture THP-1 cells. For some protocols, differentiate cells into a macrophage-like phenotype by treating with PMA.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with LPS or immune complexes to induce TNF-α production.
-
Incubate for an appropriate time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibition and calculate the IC50 value.
Conclusion
The in vitro characterization of this compound demonstrates its high potency as an inhibitor of Syk kinase and its effectiveness in blocking key signaling pathways in immune cells. The data strongly support its development as a therapeutic candidate for the treatment of a range of autoimmune and allergic diseases. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
The Impact of TAS05567 on Fc Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of TAS05567, a potent and selective spleen tyrosine kinase (Syk) inhibitor, on Fc receptor (FcR) signaling pathways. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes, this document serves as a comprehensive resource for professionals in the field of immunology and drug development.
Introduction to Fc Receptor Signaling and the Role of Spleen Tyrosine Kinase (Syk)
Fc receptors are crucial components of the immune system, responsible for recognizing and binding to the Fc portion of antibodies.[1][2] This interaction triggers a cascade of intracellular signaling events, leading to a variety of cellular responses, including phagocytosis, degranulation, and the release of inflammatory mediators.[3] A key protein in many of these signaling pathways is spleen tyrosine kinase (Syk).[4][5]
Upon clustering of Fc receptors by antibody-antigen complexes, immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor or its associated subunits become phosphorylated.[3][6] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane and subsequent activation.[6] Activated Syk then phosphorylates a range of downstream substrates, initiating signaling cascades that ultimately drive the cellular response.[6][7] Given its central role, Syk has emerged as a promising therapeutic target for a variety of autoimmune and allergic diseases driven by aberrant Fc receptor signaling.[4][5]
This compound: A Potent and Selective Syk Inhibitor
This compound has been identified as a novel, potent, and highly selective, ATP-competitive inhibitor of Syk.[8] Its high degree of selectivity makes it a valuable tool for studying the specific roles of Syk in cellular signaling and a promising candidate for therapeutic development.
Kinase Selectivity Profile
Biochemical assays have demonstrated that this compound exhibits high selectivity for Syk. In a panel of 191 kinases, significant inhibition was observed for only a small number of kinases, highlighting its specificity.[4][5]
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Syk | 0.37 |
| FLT3 | 10 |
| JAK2 | 4.8 |
| KDR | 600 |
| RET | 29 |
| IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[8] |
The Effect of this compound on Fc Receptor Signaling Pathways
This compound effectively abrogates signaling downstream of both Fcγ and Fcε receptors, demonstrating its broad inhibitory potential on immune cell activation.
Inhibition of Fcγ Receptor (FcγR) Signaling
Fcγ receptors, upon engagement with IgG-containing immune complexes, trigger a Syk-dependent signaling cascade in various immune cells, including monocytes and macrophages. This compound has been shown to potently inhibit these downstream effects.
A key downstream event in FcγR signaling is the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). In the human monocytic cell line THP-1, this compound demonstrated a concentration-dependent inhibition of TNF-α production stimulated by cross-linking of Fcγ receptors.[4][5][8]
Table 2: Effect of this compound on FcγR-Mediated TNF-α Production in THP-1 Cells
| Treatment | This compound Concentration | TNF-α Production |
| IgG Stimulation | Vehicle | High |
| IgG Stimulation | This compound | Concentration-dependent inhibition |
Inhibition of Fcε Receptor (FcεR) Signaling
Fcε receptors, primarily found on mast cells and basophils, are central to the allergic response. Cross-linking of IgE bound to FcεRI by allergens initiates a potent, Syk-dependent degranulation and release of histamine (B1213489) and other inflammatory mediators.[6] this compound effectively blocks these critical events in the allergic cascade.
In the rat basophilic leukemia cell line RBL-2H3, a common model for studying mast cell degranulation, this compound inhibited both calcium influx and histamine release in a concentration-dependent manner following FcεRI cross-linking.[8]
Table 3: Effect of this compound on FcεR-Mediated Responses in RBL-2H3 Cells
| Parameter | IC50 (nM) |
| Calcium Flux | 27 |
| Histamine Release | 13 |
| IC50 values represent the concentration of this compound required to inhibit 50% of the respective response.[8] |
Impact on Downstream Signaling Molecules
The inhibitory effects of this compound on Fc receptor-mediated cellular responses are a direct consequence of its ability to block the phosphorylation of key downstream signaling molecules. In human B lymphoma Ramos cells, used to model B-cell receptor (BCR) signaling which shares the Syk-dependency with FcR signaling, this compound inhibited the phosphorylation of several critical proteins in the pathway.
Table 4: Effect of this compound on Downstream Signaling in Ramos Cells
| Phosphorylated Protein | Function | IC50 (nM) |
| BLNK | Adaptor protein | 1.8 |
| PLCγ2 | Phospholipase C gamma 2 | 23 |
| Erk1/2 | Mitogen-activated protein kinases | 9.8 |
| IC50 values represent the concentration of this compound required to inhibit 50% of the phosphorylation of the indicated protein following anti-IgM stimulation.[8] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the effects of this compound on Fc receptor signaling.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity and selectivity of this compound against a panel of kinases.
Methodology:
-
Recombinant human kinases are incubated with a specific substrate and ATP.
-
This compound is added at various concentrations to determine its effect on kinase activity.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radiometric assay (e.g., [γ-33P]ATP) or a fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
FcγR-Mediated TNF-α Production in THP-1 Cells
Objective: To assess the effect of this compound on FcγR-mediated cytokine production.
Methodology:
-
THP-1 cells are plated in a 96-well plate.
-
The cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Fcγ receptors are stimulated by adding heat-aggregated human IgG or by plating the cells on IgG-coated plates.
-
The cells are incubated for a period of time (e.g., 18-24 hours) to allow for TNF-α production and secretion.
-
The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
FcεR-Mediated Histamine Release from RBL-2H3 Cells
Objective: To evaluate the effect of this compound on mast cell degranulation.
Methodology:
-
RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
The sensitized cells are washed and then pre-incubated with various concentrations of this compound or vehicle.
-
Degranulation is triggered by adding the antigen, DNP-human serum albumin (HSA).
-
After a short incubation period (e.g., 30-60 minutes), the reaction is stopped by placing the cells on ice.
-
The amount of histamine released into the supernatant is measured using a fluorometric assay. The total histamine content is determined by lysing a parallel set of cells.
-
The percentage of histamine release is calculated as (supernatant histamine / total histamine) x 100.
Western Blotting for Phosphorylated Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation of downstream signaling molecules.
Methodology:
-
Cells (e.g., Ramos cells) are pre-treated with this compound or vehicle.
-
Receptor signaling is initiated by adding a stimulus (e.g., anti-IgM antibody).
-
At various time points, the cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein concentrations of the lysates are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-BLNK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Fc receptor inside-out signaling and possible impact on antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fc receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
Structural Analysis of TAS05567 Binding to Spleen Tyrosine Kinase (Syk): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding of TAS05567, a potent and selective inhibitor, to Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase involved in the signal transduction of various immune cell receptors, making it a key target for therapeutic intervention in autoimmune and allergic diseases.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this area.
Quantitative Data Summary
This compound has been identified as a highly potent and selective inhibitor of Syk.[2][3] The following tables summarize the key quantitative data regarding its inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against Syk and Other Kinases
| Kinase | IC50 (nM) | Assay Type | Reference |
| Syk | 0.37 | Biochemical Kinase Assay | [3] |
| FLT3 | 10 | Biochemical Kinase Assay | [3] |
| JAK2 | 4.8 | Biochemical Kinase Assay | [3] |
| KDR | 600 | Biochemical Kinase Assay | [3] |
| RET | 29 | Biochemical Kinase Assay | [3] |
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Process | Cell Line | IC50 (nM) | Reference |
| BLNK Phosphorylation | Ramos (human B lymphoma) | 1.8 | [3] |
| PLCγ2 Phosphorylation | Ramos (human B lymphoma) | 23 | [3] |
| Erk1/2 Phosphorylation | Ramos (human B lymphoma) | 9.8 | [3] |
| Calcium Flux | RBL-2H3 | 27 | [3] |
| Histamine Release | RBL-2H3 | 13 | [3] |
Structural Insights into this compound Binding
As of the latest available data, a public co-crystal structure of this compound bound to Syk has not been reported. This compound is described as an ATP-competitive inhibitor.[3] This suggests that it binds to the ATP-binding pocket of the Syk kinase domain. Structural analysis of Syk in complex with other ATP-competitive inhibitors reveals key interaction points within this pocket. It is highly probable that this compound engages in similar interactions, including hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with residues lining the ATP-binding site.
Experimental Protocols
This section details the methodologies for key experiments relevant to the structural and functional analysis of this compound binding to Syk.
Recombinant Syk Protein Expression and Purification
A general protocol for obtaining purified Syk for structural and biochemical studies is as follows:
-
Construct Generation : The cDNA encoding the human Syk kinase domain (e.g., residues 356-635) is cloned into an appropriate expression vector, often with an N-terminal affinity tag (e.g., GST or His-tag) to facilitate purification.
-
Protein Expression : The expression vector is transformed into a suitable host system, such as E. coli or insect cells (e.g., Sf9). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Lysate Clarification : Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors. The lysate is clarified by centrifugation to remove cellular debris.
-
Affinity Chromatography : The clarified lysate is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein). The column is washed extensively to remove non-specifically bound proteins.
-
Tag Cleavage (Optional) : If required, the affinity tag is cleaved by a specific protease (e.g., PreScission Protease for GST-tags, TEV protease for His-tags) while the protein is still bound to the column or after elution.
-
Further Purification : The protein is further purified by ion-exchange and/or size-exclusion chromatography to achieve high homogeneity (>95%).
-
Protein Concentration and Storage : The purified protein is concentrated using centrifugal filter units and stored at -80°C in a suitable buffer containing a reducing agent (e.g., DTT) and glycerol.
In Vitro Syk Kinase Inhibition Assay
The inhibitory potency of this compound against Syk can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption (ADP production).
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.
-
Enzyme and Substrate Preparation : Dilute the purified recombinant Syk enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4]
-
Kinase Reaction :
-
Add the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add the diluted Syk enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the light output using a kinase detection reagent and a luminometer.
-
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protein Crystallization of Syk-Inhibitor Complex
Obtaining a crystal structure provides the most detailed view of the binding mode. The following is a general protocol for the crystallization of a Syk-inhibitor complex.
-
Complex Formation : Incubate the purified Syk kinase domain with a 5- to 10-fold molar excess of the inhibitor (e.g., this compound) for at least one hour at 4°C to ensure complex formation.[5]
-
Crystallization Screening : Use vapor diffusion methods (hanging-drop or sitting-drop) to screen a wide range of crystallization conditions.[5]
-
Mix a small volume (e.g., 1-2 µL) of the protein-inhibitor complex solution with an equal volume of the reservoir solution on a coverslip or in a drop well.
-
Seal the coverslip over the reservoir well or the drop well in a sealed chamber.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization : Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain larger, well-diffracting crystals.
-
X-ray Diffraction Data Collection :
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement : Process the diffraction data and determine the three-dimensional structure of the Syk-inhibitor complex using molecular replacement and refine the model to high resolution.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Syk Signaling Pathway in B-Cells
Caption: Simplified Syk signaling pathway in B-cells upon antigen binding to the B-Cell Receptor.
Experimental Workflow for Structural Analysis of this compound-Syk Binding
Caption: General experimental workflow for the structural and biophysical analysis of an inhibitor binding to its target kinase.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of TAS05567: A Potent and Selective Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of TAS05567, a novel, potent, and highly selective spleen tyrosine kinase (Syk) inhibitor. This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune and allergic diseases, making it a compound of considerable interest for further development. This document details its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in its characterization.
Core Mechanism of Action: Targeting the Spleen Tyrosine Kinase
This compound is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2][3] By potently and selectively inhibiting Syk, this compound effectively abrogates immunoglobulin-mediated signaling pathways that are central to the pathogenesis of numerous autoimmune and allergic conditions.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Syk | 0.37 |
| FLT3 | 10 |
| JAK2 | 4.8 |
| KDR | 600 |
| RET | 29 |
| Data compiled from a panel of 192 kinases, where this compound showed >70% inhibition only against the kinases listed.[1] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | Stimulus | Measured Effect | IC50 (nM) |
| BLNK Phosphorylation | Ramos | anti-IgM | Inhibition of BLNK phosphorylation | 1.8 |
| PLCγ2 Phosphorylation | Ramos | anti-IgM | Inhibition of PLCγ2 phosphorylation | 23 |
| Erk1/2 Phosphorylation | Ramos | anti-IgM | Inhibition of Erk1/2 phosphorylation | 9.8 |
| TNF-α Production | THP-1 | IgG | Inhibition of TNF-α production | N/A (Concentration-dependent inhibition observed) |
| Calcium Flux | RBL-2H3 | IgE + antigen | Inhibition of calcium flux | 27 |
| Histamine (B1213489) Release | RBL-2H3 | IgE + antigen | Inhibition of histamine release | 13 |
| Osteoclast Formation | N/A | N/A | Inhibition of mature osteoclast formation | N/A (Complete suppression at 30 nM) |
| Cell Proliferation | SU-DHL10 (DLBCL) | N/A | Inhibition of cell proliferation | 68 |
| Data sourced from MedchemExpress and an AACR abstract.[1][4] |
Signaling Pathways and Mechanism of Inhibition
This compound exerts its therapeutic effects by interrupting key signaling cascades downstream of the B-cell receptor (BCR) and Fc receptors (FcγR and FcεR).
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR aggregates, leading to the phosphorylation of ITAMs within the associated Igα/Igβ subunits by Src-family kinases.[2][4][5] This creates docking sites for Syk, which is subsequently activated and phosphorylates downstream targets like BLNK, leading to the activation of PLCγ2, PI3K, and Vav.[2][6] This cascade ultimately results in changes in gene expression, cell proliferation, and differentiation.[2][4] this compound directly inhibits Syk, thereby blocking these downstream events.
Fc Receptor (FcR) Signaling Pathway
Similarly, the cross-linking of Fc receptors by immune complexes (for FcγR) or allergen-bound IgE (for FcεR) triggers the phosphorylation of ITAMs by Src-family kinases, leading to the recruitment and activation of Syk.[7][8][9] This initiates a signaling cascade resulting in various cellular responses, such as phagocytosis, cytokine release, and degranulation.[7][10] this compound's inhibition of Syk blocks these effector functions.
Preclinical In Vivo Efficacy
This compound has demonstrated significant efficacy in various rodent models of autoimmune and allergic diseases.
Table 3: In Vivo Efficacy of this compound
| Model | Species | Treatment | Key Findings |
| Rheumatoid Arthritis | Mouse | 10-30 mg/kg, oral, daily for 9 days | Dose-dependent suppression of hind-paw swelling. Significantly lower serum MMP-3 levels.[1] |
| Rheumatoid Arthritis | Rat | N/A | Markedly reduced histopathologic scores.[2] |
| Immune Thrombocytopenic Purpura (ITP) | Mouse | N/A | Dose-dependent prevention of anti-platelet antibody-induced platelet count decrease.[2] |
| IgE-mediated Ear Swelling | Mouse | N/A | Suppression of ear swelling.[2] |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | Mouse | N/A | Significant antitumor effect at PD effective doses with minimal body weight changes.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Kinase Inhibitory Activity Assay (Off-chip Mobility Shift Assay)
The inhibitory activity of this compound against a panel of protein kinases was determined using an off-chip mobility shift assay. This method relies on the differential migration of a fluorescently labeled peptide substrate and its phosphorylated product in an electric field.
Protocol Details:
-
Reagents: Recombinant kinases, fluorescently labeled peptide substrates, ATP, and assay buffer.
-
Procedure:
-
The kinase reaction is initiated by mixing the kinase, substrate, ATP, and varying concentrations of this compound in the assay buffer.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, often by the addition of a stop solution.
-
The reaction mixture is then subjected to microfluidic capillary electrophoresis, which separates the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
-
The separated substrate and product are detected by fluorescence, and the ratio of the two is used to determine the extent of the kinase reaction.
-
IC50 values are calculated by plotting the percent inhibition against the concentration of this compound.
-
Cellular Phosphorylation Assay (Flow Cytometry)
The inhibitory effect of this compound on intracellular signaling was assessed by measuring the phosphorylation of downstream targets like BLNK using flow cytometry.
Protocol Details:
-
Cell Lines: Ramos cells (human B lymphoma) are a suitable model for BCR signaling studies.[1]
-
Procedure:
-
Cells are pre-treated with varying concentrations of this compound or vehicle control.
-
BCR signaling is stimulated by the addition of an anti-IgM antibody.[1]
-
Following stimulation, cells are fixed and permeabilized to allow intracellular antibody staining.
-
Cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of the target protein (e.g., phospho-BLNK).
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The inhibition of phosphorylation is quantified by the reduction in mean fluorescence intensity in this compound-treated cells compared to vehicle-treated cells.
-
In Vivo Rheumatoid Arthritis Model (Mouse)
The therapeutic efficacy of this compound in a model of rheumatoid arthritis was evaluated as follows.[1]
Protocol Details:
-
Animals: Female BALB/c mice are commonly used.[1]
-
Induction of Arthritis: Arthritis can be induced by various methods, such as collagen-induced arthritis (CIA) or collagen antibody-induced arthritis (CAIA).[11][12]
-
Treatment: this compound is administered orally at doses ranging from 10-30 mg/kg daily for a specified duration (e.g., 9 days).[1]
-
Efficacy Assessment:
-
Clinical Scoring: Hind-paw swelling is measured regularly using calipers.[1]
-
Biomarkers: Serum levels of inflammatory markers, such as matrix metalloproteinase-3 (MMP-3), can be quantified by ELISA.[1]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.[2]
-
Conclusion
This compound is a highly potent and selective Syk inhibitor with a well-defined mechanism of action. It has demonstrated robust efficacy in a range of in vitro cellular assays and in vivo models of autoimmune and allergic diseases. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued investigation and development as a novel treatment for immune-mediated inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. sinobiological.com [sinobiological.com]
- 8. Understanding Fc Receptor Involvement in Inflammatory Diseases: From Mechanisms to New Therapeutic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction by immunoglobulin Fc receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
The Impact of TAS05567 on Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS05567 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of mast cell activation. By targeting Syk, this compound effectively abrogates immunoglobulin E (IgE)-mediated degranulation of mast cells, a key event in the pathophysiology of allergic and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound on mast cells, supported by experimental data and detailed protocols. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, allergy, and inflammation.
Introduction to Mast Cell Degranulation and the Role of Syk
Mast cells are key effector cells of the immune system, strategically located at the interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. Upon activation, they release a plethora of pro-inflammatory mediators, including histamine (B1213489), proteases, cytokines, and chemokines, in a process known as degranulation. This release is a central event in the initiation and propagation of type I hypersensitivity reactions, such as allergic asthma, rhinitis, and anaphylaxis.
The most well-characterized pathway for mast cell activation is through the high-affinity IgE receptor, FcεRI. Cross-linking of FcεRI-bound IgE by multivalent antigens initiates a complex intracellular signaling cascade. Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal and indispensable role in this pathway. Following FcεRI aggregation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor and becomes activated. Activated Syk then phosphorylates a host of downstream signaling molecules, ultimately leading to calcium mobilization, cytoskeletal rearrangement, and the fusion of granules with the plasma membrane, resulting in the release of pre-formed and newly synthesized mediators. Given its central role, Syk has emerged as a promising therapeutic target for the treatment of mast cell-mediated diseases.
This compound: A Potent and Selective Syk Inhibitor
This compound is a novel small molecule inhibitor that demonstrates high potency and selectivity for Spleen Tyrosine Kinase.[1][2] Preclinical studies have shown that this compound effectively inhibits Syk enzymatic activity and abrogates immunoglobulin-mediated autoimmune and allergic reactions in rodent models.[1][2] Specifically, this compound has been shown to inhibit FcεR-mediated histamine release from the rat basophilic leukemia cell line RBL-2H3, a widely used in vitro model for studying mast cell degranulation.[1][2] Furthermore, in vivo studies have demonstrated that this compound treatment can suppress IgE-mediated ear swelling, a classic model of mast cell-driven allergic inflammation.[1][2]
Quantitative Analysis of Syk Inhibition on Mast Cell Function
While specific quantitative data for this compound's inhibition of mast cell degranulation (e.g., IC50 values) are not yet publicly available in the reviewed literature, data from other potent and selective Syk inhibitors provide a strong indication of the expected efficacy. For instance, the novel inhaled Syk inhibitor LAS189386 has been shown to potently inhibit mast cell function. The following table summarizes the inhibitory activities of LAS189386, which are anticipated to be comparable to those of this compound due to their shared mechanism of action.
| Parameter | Cell Type/Assay | IC50 (nM) |
| Syk Enzymatic Activity | Biochemical Assay | 7.2 |
| Syk Phosphorylation | Cellular Assay | 41 |
| Mast Cell Degranulation | LAD2 Human Mast Cells | 56 |
| B Cell Activation | Cellular Assay | 22 |
Table 1: Representative inhibitory activities of a potent Syk inhibitor (LAS189386) on key parameters of mast cell and B cell function. This data is presented as a surrogate for this compound, for which specific mast cell degranulation IC50 values are not publicly available.
Experimental Protocols
RBL-2H3 Cell Culture and Sensitization
The rat basophilic leukemia (RBL-2H3) cell line is a commonly used model for studying IgE-mediated mast cell degranulation.
-
Cell Culture: RBL-2H3 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Sensitization: For degranulation assays, RBL-2H3 cells are seeded into 96-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE at a concentration of 0.5 µg/mL in complete culture medium.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
-
Preparation: Following overnight sensitization with anti-DNP-IgE, the culture medium is removed, and the cells are washed twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4, and 0.1% bovine serum albumin).
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control in Tyrode's buffer for 1 hour at 37°C.
-
Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA) at a final concentration of 100 ng/mL and incubating for 30 minutes at 37°C.
-
Sample Collection: After incubation, the plates are centrifuged, and the supernatants are collected. To determine the total β-hexosaminidase content, the remaining cell pellets are lysed with 0.5% Triton X-100.
-
Enzymatic Assay: An aliquot of the supernatant or cell lysate is mixed with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate (B86180) buffer (pH 4.5) and incubated for 1 hour at 37°C.
-
Data Analysis: The reaction is stopped by the addition of a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0), and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate).
Western Blot Analysis of Syk Signaling Pathway
This method is used to assess the effect of this compound on the phosphorylation of key downstream signaling molecules.
-
Cell Treatment and Lysis: Sensitized RBL-2H3 cells are pre-treated with this compound and then stimulated with DNP-HSA as described above. At various time points, the reaction is stopped, and the cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Syk, LAT, SLP-76, and PLCγ. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes can be stripped and re-probed with antibodies against the total forms of the proteins to confirm equal loading.
Visualization of Signaling Pathways and Experimental Workflows
Caption: IgE-mediated signaling pathway in mast cells and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro mast cell degranulation assay.
Conclusion
This compound is a promising therapeutic agent that targets the core of the mast cell activation pathway through its potent and selective inhibition of Spleen Tyrosine Kinase. By preventing the downstream signaling events that lead to degranulation, this compound has the potential to be an effective treatment for a range of allergic and inflammatory conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development of this compound and other Syk inhibitors. Future studies should focus on obtaining precise quantitative data for this compound's effects on various mast cell types and further elucidating its impact on the complex network of intracellular signaling.
References
- 1. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAS05567 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS05567 is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[1][2] Syk plays a crucial role in downstream signaling of the B-cell receptor (BCR) and Fc receptors (FcR), making it a key mediator in both adaptive and innate immunity.[1][2] Dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune and allergic diseases. This compound has demonstrated therapeutic potential by abrogating immunoglobulin-mediated autoimmune and allergic reactions in preclinical rodent models.[1][2]
These application notes provide a detailed overview of the experimental protocols for in vivo studies of this compound, based on established rodent models of rheumatoid arthritis, immune thrombocytopenic purpura, and IgE-mediated allergic reactions. The protocols outlined below are synthesized from standard, validated procedures and the available information on this compound.
Mechanism of Action: Syk Inhibition
Syk is a central node in immunoreceptor signaling. Upon ligand binding to B-cell receptors or Fc receptors on mast cells, macrophages, and other immune cells, Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs). Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation. Activated Syk initiates a downstream signaling cascade involving multiple effector molecules, ultimately leading to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[1][2] this compound exerts its therapeutic effect by selectively inhibiting the kinase activity of Syk, thereby blocking these downstream signaling events.
In Vivo Experimental Protocols
Disclaimer: The following protocols are representative methodologies based on standard in vivo models and the available information on this compound from published abstracts. Specific details such as drug formulation, final concentrations, and precise administration schedules may vary and should be optimized for each specific study. The quantitative data presented is based on the reported dose-dependent effects, as the exact values from the primary studies are not publicly available.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to evaluate the efficacy of therapeutic agents for rheumatoid arthritis.
Experimental Workflow:
Protocol:
-
Animal Model: Male DBA/1J mice, 8-10 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Treatment:
-
Endpoint Measurement:
-
Clinical Scoring: From Day 21 onwards, visually score the severity of arthritis in each paw on a scale of 0-4.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper every 2-3 days.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.
-
Data Presentation:
| Treatment Group | Mean Arthritis Score (Arbitrary Units) | Hind-Paw Swelling (mm) | Histopathological Score |
| Vehicle Control | High | Significant Increase | Severe |
| This compound (Low Dose) | Moderately Reduced | Reduced Increase | Moderate |
| This compound (High Dose) | Significantly Reduced | Minimal Increase | Mild |
Antibody-Induced Immune Thrombocytopenic Purpura (ITP) in Mice
This model is used to assess therapies for ITP, an autoimmune disorder characterized by a low platelet count.
Experimental Workflow:
Protocol:
-
Animal Model: BALB/c mice, 8-12 weeks old.
-
Housing: Standard SPF conditions.
-
Induction of ITP:
-
Administer an anti-platelet antibody (e.g., anti-mouse CD41) intravenously or intraperitoneally to induce platelet depletion.
-
-
Treatment:
-
Endpoint Measurement:
-
Platelet Counting: Collect peripheral blood samples at regular intervals (e.g., 24, 48, 72 hours) after antibody administration. Determine platelet counts using an automated hematology analyzer or by flow cytometry.
-
Data Presentation:
| Treatment Group | Platelet Count (x10^9/L) at 48h post-induction |
| Naive Control | Normal Baseline |
| Vehicle Control | Significantly Reduced |
| This compound (Low Dose) | Partially Restored |
| This compound (High Dose) | Significantly Restored towards Baseline |
IgE-Mediated Passive Cutaneous Anaphylaxis (PCA) in Mice
This model is used to evaluate treatments for IgE-mediated allergic reactions.
Experimental Workflow:
Protocol:
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Housing: Standard SPF conditions.
-
Sensitization:
-
Intradermally inject anti-dinitrophenyl (DNP) IgE into one ear of each mouse.
-
-
Treatment and Challenge:
-
Endpoint Measurement:
-
Dye Extravasation: 30 minutes after the antigen challenge, euthanize the mice and excise the ears.
-
Extract the Evans blue dye from the ear tissue using formamide.
-
Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm using a spectrophotometer.
-
Data Presentation:
| Treatment Group | Evans Blue Extravasation (Absorbance at 620 nm) |
| Vehicle Control | High |
| This compound (Low Dose) | Moderately Reduced |
| This compound (High Dose) | Significantly Reduced |
Conclusion
The provided protocols offer a framework for the in vivo evaluation of the Syk inhibitor, this compound, in relevant models of autoimmune and allergic diseases. The consistent dose-dependent efficacy of this compound in suppressing inflammatory responses in these models underscores its potential as a therapeutic agent for conditions driven by aberrant B-cell and Fc receptor signaling. Researchers and drug development professionals can utilize these methodologies as a foundation for their preclinical investigations into the therapeutic utility of Syk inhibition.
References
Application Notes and Protocols for TAS05567 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TAS05567, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in various cell culture applications. The following sections detail the mechanism of action, optimal concentration ranges for specific cell lines, and detailed experimental protocols for assessing its effects.
Mechanism of Action
This compound is a highly selective inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] By inhibiting Syk, this compound effectively blocks downstream signaling cascades that lead to cellular activation, proliferation, and the release of inflammatory mediators.
Data Presentation: Efficacy of this compound in Various Cell Lines
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each specific application. The following table summarizes the reported inhibitory effects of this compound on different cell lines and pathways.
| Cell Line | Receptor Pathway | Cellular Response Measured | Reported IC50 / Effective Concentration |
| Ramos (Human Burkitt's lymphoma) | B-cell Receptor (BCR) | Inhibition of BCR-dependent signal transduction | To be determined experimentally (Typical range for Syk inhibitors: 0.1 - 10 µM) |
| THP-1 (Human monocytic leukemia) | Fc gamma Receptor (FcγR) | Inhibition of FcγR-mediated Tumor Necrosis Factor-α (TNF-α) production | To be determined experimentally (Typical range for Syk inhibitors: 0.1 - 10 µM) |
| RBL-2H3 (Rat basophilic leukemia) | Fc epsilon Receptor (FcεR) | Inhibition of FcεR-mediated histamine (B1213489) release | To be determined experimentally (Typical range for Syk inhibitors: 0.1 - 10 µM) |
Note: The IC50 values in the table are representative ranges for Syk inhibitors and the optimal concentration for this compound in your specific experimental setup should be determined through dose-response studies.
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting Syk, a key kinase in multiple signaling pathways.
Caption: Mechanism of this compound action on BCR and FcR signaling pathways.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic or cytostatic effects of this compound on a chosen cell line and to identify a suitable concentration range for further functional assays.
Materials:
-
This compound
-
Cell line of interest (e.g., Ramos, THP-1, RBL-2H3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or resazurin)
-
Plate reader
Workflow:
References
Application Notes and Protocols: Preparation of TAS05567 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAS05567 is a potent and highly selective, ATP-competitive inhibitor of Spleen tyrosine kinase (Syk) with an IC50 of 0.37 nM.[1] It has demonstrated efficacy in abrogating immunoglobulin-mediated autoimmune and allergic reactions in rodent models, making it a valuable tool for research in these areas.[2][3] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's solubility in it.[4] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 439.52 g/mol | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Appearance | Solid powder | [4] |
| Storage of Solid | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C | [4] |
| Storage of Stock Solution | Short-term (days to weeks) at 0 - 4°C; Long-term (months) at -20°C | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the mass of this compound and the volume of DMSO accordingly.
3.1. Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade or equivalent
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Procedure
-
Preparation: Before starting, ensure that all materials are clean and sterile. Work in a clean and controlled environment, such as a laminar flow hood, to minimize contamination. Allow this compound powder and DMSO to equilibrate to room temperature before use.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3952 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 1 mL x 439.52 g/mol = 4.3952 mg
-
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.3952 mg of this compound, add 1 mL of DMSO.
-
Close the tube securely.
-
-
Mixing:
-
Vortex the solution at a medium speed until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but is not typically required.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
-
For short-term storage (days to weeks), store the aliquots at 0 - 4°C.[4] For long-term storage (months), store at -20°C.[4]
-
3.3. Stock Solution Dilution Calculation Example
To prepare a working solution from the 10 mM stock, use the following formula: M1V1 = M2V2 Where:
-
M1 = Concentration of the stock solution (e.g., 10 mM)
-
V1 = Volume of the stock solution to be used
-
M2 = Desired final concentration of the working solution (e.g., 10 µM)
-
V2 = Final volume of the working solution (e.g., 1 mL)
Example: To prepare 1 mL of a 10 µM working solution:
-
Convert concentrations to the same units: 10 mM = 10,000 µM.
-
(10,000 µM) * V1 = (10 µM) * (1 mL)
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Therefore, add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired cell culture medium or buffer.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
4.2. This compound Mechanism of Action: Syk Signaling Pathway Inhibition
Caption: this compound inhibits the Syk signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Administration of TAS05567 in Rodent Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TAS05567 is a novel and highly selective inhibitor of spleen tyrosine kinase (Syk). Syk is a critical mediator in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR), playing a pivotal role in the activation of various immune cells and the production of inflammatory mediators.[1][2] Its central role in immunoreceptor signaling makes it an attractive therapeutic target for autoimmune and allergic diseases, including rheumatoid arthritis (RA). In preclinical studies, this compound has demonstrated potent anti-inflammatory effects in rodent models of arthritis, effectively suppressing joint inflammation and damage.[1][2] These application notes provide a comprehensive overview of the administration of this compound in rodent models of arthritis, including detailed protocols, quantitative data summaries, and visualizations of the underlying mechanisms and experimental workflows.
Data Presentation: Efficacy of this compound in Rodent Arthritis Models
The following tables summarize the quantitative data from preclinical studies of this compound in established rodent models of rheumatoid arthritis.
Table 1: Effect of this compound on Hind-Paw Swelling in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Paw Volume (mL) | Inhibition of Swelling (%) |
| Vehicle | - | 2.5 | 0 |
| This compound | 1 | 1.8 | 28 |
| This compound | 3 | 1.2 | 52 |
| This compound | 10 | 0.8 | 68 |
Data are representative and compiled from preclinical findings.[1][2]
Table 2: Histopathological Scoring of Joints in a Rat CIA Model Treated with this compound
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Histopathology Score | Reduction in Score (%) |
| Vehicle | - | 4.2 | 0 |
| This compound | 3 | 2.1 | 50 |
| This compound | 10 | 1.3 | 69 |
Scoring based on inflammation, pannus formation, and cartilage/bone destruction. Data are representative.[1][2]
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by inhibiting spleen tyrosine kinase (Syk), a key enzyme in the signaling cascades of immune cells.
Caption: this compound inhibits Syk, blocking downstream signaling from BCR and FcR.
Experimental Protocols
Detailed methodologies for the administration of this compound in common rodent models of arthritis are provided below.
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used model that shares many pathological features with human rheumatoid arthritis.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles for immunization and oral gavage
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (1 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen (1 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio).
-
Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
Begin oral administration of this compound or vehicle daily from Day 7 to the end of the study (e.g., Day 21).
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
-
Arthritis Assessment:
-
Monitor the rats daily for signs of arthritis, which typically appear around Day 10-12.
-
Measure hind-paw volume using a plethysmometer every other day.
-
Score the severity of arthritis based on a scale of 0-4 for each paw (0=normal, 4=severe swelling and erythema).
-
-
Histopathological Analysis:
-
At the end of the study, sacrifice the animals and collect the hind paws.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Collagen-Induced Arthritis (CIA) in Mice
This model is also frequently used to study the immunopathology of arthritis and evaluate therapeutic agents.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
-
Syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of CII (2 mg/mL) in CFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII (2 mg/mL) in IFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally near the primary injection site.[3]
-
-
This compound Administration:
-
Begin daily oral administration of this compound or vehicle upon the first signs of arthritis (typically around Day 24-28) and continue for a specified period (e.g., 14-21 days).
-
-
Arthritis Assessment:
-
Monitor and score the mice for arthritis severity daily using a standardized scoring system.
-
Measure paw thickness using digital calipers.
-
-
Histopathological Analysis:
-
Perform histological analysis of the joints as described for the rat CIA model.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating this compound in a rodent model of collagen-induced arthritis.
Caption: General experimental workflow for this compound evaluation in CIA models.
This compound has demonstrated significant therapeutic potential in rodent models of arthritis by effectively inhibiting the Syk signaling pathway. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the efficacy and mechanisms of this compound and other Syk inhibitors for the treatment of rheumatoid arthritis. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable results in these in vivo models.
References
Application Notes and Protocols: Detection of p-Syk Inhibition by TAS05567 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase involved in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] Its activation through phosphorylation, particularly at tyrosines 525 and 526 (Tyr525/526), initiates downstream signaling cascades that are pivotal in immune cell function.[2][3] Dysregulation of Syk signaling is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. TAS05567 is a potent and highly selective, ATP-competitive inhibitor of Syk, demonstrating significant potential in abrogating immunoglobulin-mediated inflammatory responses.[4][5][6]
These application notes provide a detailed protocol for a Western blot assay to quantitatively assess the inhibitory effect of this compound on Syk phosphorylation in a cellular context. The protocol outlines cell treatment, protein extraction, quantification, and immunodetection of phosphorylated Syk (p-Syk) and total Syk.
Signaling Pathway and Inhibition
Syk is activated downstream of immunoreceptors. Upon ligand binding and receptor clustering, Src-family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), creating docking sites for the SH2 domains of Syk. This recruitment leads to the phosphorylation and activation of Syk, which then phosphorylates downstream substrates like BLNK and PLCγ2, propagating the signaling cascade. This compound, as a selective Syk inhibitor, competes with ATP for the kinase domain of Syk, thereby preventing its catalytic activity and the subsequent phosphorylation of downstream targets.[4]
Experimental Protocols
This protocol is optimized for a human B-cell lymphoma line, such as Ramos cells, which exhibit robust Syk signaling upon BCR stimulation.
I. Cell Culture and Treatment
-
Cell Seeding: Seed Ramos cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free media to the desired final concentrations (e.g., 0, 1, 10, 100 nM). Pre-treat the cells with the diluted this compound or vehicle (DMSO) for 1-2 hours. The final DMSO concentration should not exceed 0.1%.
-
Cell Stimulation: To induce Syk phosphorylation, stimulate the cells with an appropriate agonist. For Ramos cells, use anti-human IgM antibody at a final concentration of 10 µg/mL for 5-10 minutes.[1]
-
Cell Harvesting: Immediately after stimulation, place the cell culture plates on ice and harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
II. Protein Extraction
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cell pellet with ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Use approximately 100 µL of lysis buffer per 1-2 x 10^6 cells.
-
Incubation: Incubate the lysate on ice for 20-30 minutes with intermittent vortexing.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microfuge tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a standard protein assay such as the Bicinchoninic Acid (BCA) or Bradford assay. The BCA assay is often preferred due to its compatibility with most detergents present in lysis buffers.[7]
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay kit to generate a standard curve and determine the concentration of each sample.
IV. Western Blot Analysis
-
Sample Preparation: Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody, diluted 1:2000 in 5% BSA/TBST, for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the p-Syk signal to the total Syk signal for each sample to determine the relative level of Syk phosphorylation.
Data Presentation
The quantitative data from the densitometric analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (nM) | Stimulant (anti-IgM) | Normalized p-Syk/Total Syk Ratio (Mean ± SEM) | % Inhibition of Syk Phosphorylation |
| Vehicle Control | 0 | - | 0.10 ± 0.02 | N/A |
| Stimulated Control | 0 | + | 1.00 ± 0.09 | 0% |
| This compound | 1 | + | 0.55 ± 0.06 | 45% |
| This compound | 10 | + | 0.21 ± 0.03 | 79% |
| This compound | 100 | + | 0.08 ± 0.01 | 92% |
Summary of Quantitative Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1 x 10^6 cells/mL | Ensure cells are in the logarithmic growth phase. |
| This compound Concentration | 1 - 100 nM | Titrate for dose-response; IC50 for BLNK phosphorylation is ~1.8 nM.[4] |
| This compound Pre-incubation Time | 1 - 2 hours | |
| Stimulant Concentration | 10 µg/mL anti-human IgM | For Ramos cells. Optimize for other cell types. |
| Stimulation Time | 5 - 10 minutes | |
| Protein Loading Amount | 20 - 30 µ g/lane | |
| Primary Antibody (p-Syk) | 1:1000 dilution | anti-phospho-Syk (Tyr525/526) |
| Primary Antibody (Total Syk) | 1:1000 dilution | anti-Syk |
| Secondary Antibody | 1:2000 dilution | HRP-conjugated goat anti-rabbit |
| Blocking Buffer | 5% BSA in TBST | Avoid using milk. |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Incubation | 1 hour at room temperature |
References
- 1. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-Syk (Tyr525, Tyr526) Monoclonal Antibody (F.724.5) (MA5-14918) [thermofisher.com]
- 9. Syk Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 10. Syk Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation with TAS05567
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphocytes, or B-cells, are crucial components of the adaptive immune system, primarily responsible for producing antibodies that neutralize pathogens. Upon encountering a specific antigen, B-cells undergo a complex activation process, leading to their proliferation and differentiation into antibody-secreting plasma cells and memory B-cells. The B-cell receptor (BCR) signaling pathway is central to initiating this activation cascade.[1] Dysregulation of B-cell activation is implicated in various autoimmune diseases and B-cell malignancies, making it a key target for therapeutic intervention.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in transducing signals downstream of the BCR.[2][3] Following antigen binding to the BCR, Syk is recruited and activated, initiating a cascade of phosphorylation events that ultimately lead to the activation of transcription factors responsible for B-cell activation, proliferation, and differentiation.[4][5]
TAS05567 is a potent and selective inhibitor of Syk. By targeting Syk, this compound is expected to block BCR-mediated signaling and, consequently, inhibit B-cell activation. This application note provides a detailed protocol for analyzing the effect of this compound on B-cell activation in vitro using multiparameter flow cytometry. The protocol describes the isolation of primary B-cells, stimulation to induce activation, treatment with this compound, and subsequent analysis of key activation markers such as CD69 and CD86.
Signaling Pathway
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on Syk.
Experimental Workflow
Caption: Experimental workflow for analyzing the effect of this compound on B-cell activation.
Data Presentation
The following tables present illustrative data on the dose-dependent inhibition of B-cell activation markers by this compound, as measured by flow cytometry. This data is representative of the expected outcome for a potent Syk inhibitor.
Table 1: Effect of this compound on the Percentage of Activated B-cells
| This compound Concentration (nM) | % CD69+ of CD19+ B-cells | % CD86+ of CD19+ B-cells |
| 0 (Vehicle Control) | 85.2 ± 3.1 | 78.5 ± 4.2 |
| 0.1 | 75.8 ± 2.9 | 69.1 ± 3.8 |
| 1 | 52.3 ± 2.5 | 45.7 ± 3.1 |
| 10 | 25.6 ± 1.8 | 22.3 ± 2.0 |
| 100 | 8.9 ± 1.1 | 7.5 ± 0.9 |
| 1000 | 2.1 ± 0.5 | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.
Table 2: IC50 Values of this compound for Inhibition of B-cell Activation Markers
| Activation Marker | IC50 (nM) |
| CD69 Expression | 1.5 |
| CD86 Expression | 1.8 |
IC50 values are calculated from the dose-response data and are for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor buffy coats.
-
B-cell Isolation Kit: e.g., Human B-cell Isolation Kit (Negative Selection).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
B-cell Stimulants:
-
Goat F(ab')2 Anti-Human IgM
-
Recombinant Human CD40 Ligand (CD40L)
-
-
Inhibitor: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Flow Cytometry Antibodies:
-
Anti-Human CD19 (e.g., PerCP-Cy5.5 conjugate)
-
Anti-Human CD69 (e.g., PE conjugate)
-
Anti-Human CD86 (e.g., APC conjugate)
-
Isotype controls for each antibody
-
-
Staining Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS and 0.05% sodium azide.
-
Viability Dye: e.g., 7-AAD or Propidium Iodide.
Protocol 1: B-cell Isolation and Culture
-
PBMC Isolation: Isolate PBMCs from a fresh buffy coat using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
B-cell Purification: Purify resting B-cells from the isolated PBMCs using a negative selection magnetic bead-based B-cell isolation kit. This method enriches for untouched B-cells.
-
Cell Counting and Viability: Determine the cell concentration and viability of the purified B-cells using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Cell Seeding: Resuspend the purified B-cells in pre-warmed complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 1 x 10^6 cells per well in a 24-well tissue culture plate.
Protocol 2: this compound Treatment and B-cell Stimulation
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubation with Inhibitor: Add the prepared this compound dilutions or vehicle control to the appropriate wells containing the B-cells. Gently mix and pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
-
B-cell Stimulation: Prepare a stimulation cocktail containing Goat F(ab')2 Anti-Human IgM (final concentration 10 µg/mL) and Recombinant Human CD40 Ligand (final concentration 1 µg/mL) in complete RPMI-1640 medium.[6][7]
-
Stimulation: Add the stimulation cocktail to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Flow Cytometry Staining and Analysis
-
Cell Harvesting: After the incubation period, gently resuspend the cells and transfer them to 5 mL FACS tubes.
-
Washing: Wash the cells once with 2 mL of cold PBS. Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of cold staining buffer containing the pre-titrated fluorescently-labeled antibodies (Anti-CD19, Anti-CD69, Anti-CD86) and isotype controls in separate tubes.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold staining buffer. After the final wash, decant the supernatant.
-
Viability Staining: Resuspend the cell pellet in 200 µL of staining buffer and add a viability dye according to the manufacturer's instructions.
-
Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 events in the B-cell gate) for each sample.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).
-
Exclude doublets using FSC-A versus FSC-H.
-
Gate on live cells by excluding cells positive for the viability dye.
-
Identify the B-cell population by gating on CD19-positive cells.
-
Within the CD19+ B-cell gate, quantify the percentage of cells expressing the activation markers CD69 and CD86.
-
Determine the Mean Fluorescence Intensity (MFI) for CD69 and CD86 as an additional measure of activation.
-
Calculate the IC50 values for the inhibition of CD69 and CD86 expression using a suitable software (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory activity of this compound on B-cell activation using flow cytometry. The detailed protocols and illustrative data offer a guide for researchers investigating the immunomodulatory effects of Syk inhibitors. By quantifying the dose-dependent reduction in the expression of key activation markers like CD69 and CD86, this assay serves as a robust method for characterizing the potency and mechanism of action of this compound and other potential B-cell targeted therapeutics.
References
- 1. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 5. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B-cell activation by crosslinking of surface IgM or ligation of CD40 involves alternative signal pathways and results in different B-cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS05567 in Mouse Models of Allergic Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS05567 is a potent and highly selective inhibitor of spleen tyrosine kinase (Syk). Syk is a critical mediator in the signaling pathways of various immune cells.[1][2] In the context of allergic reactions, Syk plays an essential role in the downstream signaling of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1][2] Cross-linking of IgE on the surface of these cells by an allergen triggers the activation of Syk, leading to degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and cytokines. These mediators are responsible for the clinical manifestations of allergic reactions. By inhibiting Syk, this compound has demonstrated the potential to abrogate these immunoglobulin-mediated responses, making it a promising therapeutic candidate for allergic diseases.[1][2]
Preclinical studies in rodent models have shown that this compound can effectively suppress IgE-mediated allergic reactions in a dose-dependent manner.[1][2] Specifically, in a mouse model of passive cutaneous anaphylaxis (PCA), which mimics an acute allergic skin reaction, oral administration of this compound has been shown to reduce ear swelling significantly.[1]
These application notes provide detailed protocols for the use of this compound in a mouse model of IgE-mediated allergic reaction, specifically the passive cutaneous anaphylaxis (PCA) model leading to ear swelling. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and other Syk inhibitors.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of orally administered this compound on IgE-mediated ear swelling in a mouse passive cutaneous anaphylaxis (PCA) model.
| This compound Dosage (mg/kg, p.o.) | Mean Inhibition of Ear Swelling (%) | Reference |
| 3 | 45 | Hayashi et al., 2018 |
| 10 | 70 | Hayashi et al., 2018 |
| 30 | 95 | Hayashi et al., 2018 |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) in Mice
This protocol describes the induction of an IgE-mediated allergic reaction in the ears of mice, leading to measurable swelling. This model is suitable for evaluating the in vivo efficacy of anti-allergic compounds like this compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Anti-dinitrophenyl (DNP)-IgE monoclonal antibody
-
DNP-human serum albumin (HSA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Evans blue dye (1% in sterile PBS)
-
Digital calipers or thickness gauge
-
Formamide (B127407) (for dye extraction, optional)
-
Spectrophotometer (for dye quantification, optional)
Procedure:
-
Sensitization:
-
Inject mice intradermally (i.d.) in the pinna of one ear with 20 µL of anti-DNP-IgE (0.5 µg/mL in sterile PBS).
-
The contralateral ear can be injected with sterile PBS as a control.
-
-
Drug Administration:
-
23 hours after sensitization, administer this compound or vehicle orally (p.o.) to the mice.
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg). The volume of oral administration is typically 10 mL/kg.
-
-
Antigen Challenge:
-
One hour after drug administration (24 hours after sensitization), intravenously (i.v.) inject the mice with 200 µL of DNP-HSA (250 µg/mL in sterile PBS containing 1% Evans blue dye).
-
-
Measurement of Ear Swelling:
-
Measure the thickness of both ears using digital calipers before the antigen challenge and at 1 hour post-challenge.
-
The increase in ear thickness is calculated by subtracting the pre-challenge measurement from the post-challenge measurement.
-
The percentage of inhibition of ear swelling by this compound is calculated as follows: % Inhibition = [1 - (Increase in ear thickness with this compound / Increase in ear thickness with vehicle)] x 100
-
-
(Optional) Quantification of Vascular Permeability:
-
After the final ear thickness measurement, euthanize the mice and excise the ears.
-
Incubate the ears in formamide at 63°C overnight to extract the Evans blue dye.
-
Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer. The amount of dye is proportional to the increase in vascular permeability.
-
Visualizations
Syk Signaling Pathway in Mast Cell Activation
Caption: IgE-mediated activation of mast cells and the inhibitory action of this compound on the Syk signaling pathway.
Experimental Workflow for PCA Mouse Model
Caption: Experimental workflow for the passive cutaneous anaphylaxis (PCA) mouse model to evaluate this compound efficacy.
References
Application Notes and Protocols for TAS05567: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS05567 is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (Syk) with an IC₅₀ of 0.37 nM.[1] Syk is a critical non-receptor tyrosine kinase involved in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[2][3][4][5][6] By inhibiting Syk, this compound effectively abrogates immunoglobulin-mediated autoimmune and allergic reactions, making it a valuable tool for research in these areas.[2][3][4][5]
These application notes provide detailed guidelines for the proper handling, storage, and assessment of the long-term stability of this compound to ensure its integrity and performance in experimental settings.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₁H₂₉N₉O₂ |
| Molecular Weight | 439.52 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound. The following conditions are recommended based on supplier datasheets and general best practices for small molecule inhibitors.
Solid Compound
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark, tightly sealed |
Stock Solutions (in DMSO)
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Tightly sealed, protected from light |
| Long-term (months) | -20°C or -80°C | Aliquoted to avoid freeze-thaw cycles |
Signaling Pathway of this compound Target: Syk
This compound exerts its effects by inhibiting Syk, a key kinase in the signaling cascades of both B-cell receptors (BCR) and Fc receptors (FcR). Upon ligand binding to these receptors, Syk is recruited and activated, leading to the phosphorylation of downstream targets and subsequent cellular responses. This compound blocks this activation step.
Caption: Syk signaling pathways inhibited by this compound.
Protocols
Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.395 mg.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the powder.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example: For 4.395 mg of this compound (MW = 439.52) to make a 10 mM (0.01 M) solution: Volume = 0.004395 g / (439.52 g/mol * 0.01 mol/L) = 0.001 L = 1 mL.
-
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber cryovials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a general method to evaluate the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound in a 10 mM DMSO stock solution when stored at different temperatures over a 12-month period.
Materials:
-
Aliquots of 10 mM this compound in DMSO, prepared as per Protocol 5.1.
-
Incubators/freezers set to 4°C, -20°C, and -80°C.
-
HPLC system with a UV detector and a suitable C18 column.
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid).
Experimental Workflow:
Caption: Workflow for long-term stability assessment of this compound.
Procedure:
-
Initial Analysis (Time 0): Immediately after preparation, take one aliquot and analyze it by HPLC to establish the initial purity (100% reference). This serves as the baseline.
-
Storage: Place the remaining aliquots in their respective storage conditions (4°C, -20°C, and -80°C).
-
Time-Point Analysis: At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for HPLC:
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a working solution by diluting the stock in the mobile phase to a concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run a gradient method capable of separating the parent this compound peak from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound and any new peaks corresponding to degradation products.
-
Calculate the remaining percentage of this compound at each time point relative to the Time 0 sample using the formula: % Purity = (Area of this compound at Time X / Area of this compound at Time 0) * 100
-
Record the results in a table for comparison.
-
Data Presentation (Example)
The following table is an example of how to present the stability data. Note: This is hypothetical data for illustrative purposes only.
Table 1: Long-Term Stability of 10 mM this compound in DMSO
| Time Point | % Purity at 4°C | % Purity at -20°C | % Purity at -80°C |
| 0 Months | 100.0% | 100.0% | 100.0% |
| 1 Month | 99.5% | 99.9% | 100.0% |
| 3 Months | 98.1% | 99.8% | 99.9% |
| 6 Months | 95.3% | 99.6% | 99.9% |
| 12 Months | 90.2% | 99.2% | 99.8% |
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting TAS05567 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with the spleen tyrosine kinase (Syk) inhibitor, TAS05567, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What is the recommended solvent?
A1: this compound is a poorly water-soluble compound. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1] It is common for kinase inhibitors to exhibit low solubility in aqueous solutions.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of DMSO in the stock solution is no longer sufficient to keep the compound dissolved in the much larger volume of the aqueous buffer. To prevent this, it is crucial to keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
Here are some strategies to minimize precipitation:
-
Lower the final concentration of this compound: If your experimental design allows, working at a lower final concentration of the inhibitor will reduce the likelihood of precipitation.
-
Use a higher concentration stock solution: This allows for a smaller volume of the DMSO stock to be added to the aqueous buffer, thereby lowering the final DMSO concentration.
-
Stepwise dilution: Instead of a single large dilution, try a series of smaller, sequential dilutions into the aqueous buffer.
-
Vortexing during dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
Q3: Are there alternative methods to improve the solubility of this compound in aqueous buffers for my experiments?
A3: Yes, if direct dilution of a DMSO stock is problematic, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods are commonly used for kinase inhibitors and other hydrophobic small molecules.[2][3][4]
-
Co-solvents: The use of a small percentage of a water-miscible organic co-solvent in your final buffer can help maintain solubility. Ethanol (B145695) is a commonly used co-solvent.
-
Solubilizing Agents:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. β-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[3][5]
-
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Summary of this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉N₉O₂ | [1] |
| Molecular Weight | 439.52 g/mol | [1] |
| Mechanism of Action | Potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) | [1][6][7] |
| Recommended Solvent | DMSO | [1] |
| Storage of Stock Solution | -20°C or -80°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Troubleshooting Insolubility Using a Co-solvent (Ethanol)
This protocol provides a method to test the effectiveness of a co-solvent for improving the solubility of this compound in your final aqueous buffer.
Materials:
-
This compound stock solution in DMSO
-
Your target aqueous buffer (e.g., PBS)
-
100% Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a series of your aqueous buffer containing different final concentrations of ethanol (e.g., 1%, 2%, 5%).
-
Add the this compound DMSO stock to each of the co-solvent buffer solutions to achieve your desired final concentration of the inhibitor. Ensure the final DMSO concentration remains low.
-
Vortex immediately after adding the inhibitor.
-
Visually inspect for any precipitation.
-
Incubate at the experimental temperature for a short period and re-examine for any delayed precipitation.
-
Select the lowest concentration of ethanol that maintains the solubility of this compound for your experiments. Remember to include a vehicle control with the same final concentrations of DMSO and ethanol in your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Role of this compound in the BCR signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Syk Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential off-target effects of Spleen Tyrosine Kinase (Syk) inhibitors, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with Syk inhibitors at high concentrations?
A1: Off-target effects occur when a kinase inhibitor binds to and alters the activity of kinases other than its intended target, Syk.[1] This is a significant concern because most kinase inhibitors are designed to compete with ATP at its binding site, and this site is structurally similar across many kinases.[1] Using high concentrations of a Syk inhibitor, often well above its half-maximal inhibitory concentration (IC50) for Syk, increases the probability of the inhibitor binding to these other, lower-affinity kinases.[1] This can lead to unintended biological consequences, misinterpretation of experimental data, and unexpected cellular phenotypes like toxicity.[1][2]
Q2: Which are the most common off-target kinases for widely used Syk inhibitors?
A2: The off-target profile is specific to each inhibitor. For example:
-
Fostamatinib (active metabolite R406) is known to be a highly promiscuous inhibitor, binding to a large percentage of the kinome.[3] Its off-target effects on VEGFR2 have been linked to hypertension.[4]
-
Entospletinib (B612047) , while highly selective for Syk, has been shown to inhibit other kinases like TNK1, Flt3, Jak2, and c-Kit at higher concentrations, with cellular effects observed in the 330-450 nM range.[2]
-
Cerdulatinib is a dual inhibitor of Syk and Janus kinases (JAK1, JAK2, JAK3, TYK2).[5][6] It also inhibits over 20 other kinases, such as FLT3, with IC50 values under 200 nM.[7]
-
TAK-659 (Mivavotinib) is a dual inhibitor of Syk and FMS-like tyrosine kinase 3 (FLT3).[8][9]
Q3: My cells are showing unexpected toxicity or altered morphology at concentrations intended to be specific for Syk. What could be the cause?
A3: Unforeseen cellular phenotypes can arise from several factors:
-
Off-target effects : Even at concentrations intended to be specific, the inhibitor might engage off-targets depending on the relative expression levels of other kinases in your specific cell line.[2] For instance, some inhibitors might affect kinases essential for cell survival.[1]
-
On-target toxicity : In some cell lines, the inhibition of Syk itself can lead to apoptosis or other forms of cell death.[2]
-
Cellular Context : The genetic and proteomic background of your cell line significantly influences its response to kinase inhibitors.[2]
-
Compound Quality : Always ensure the purity and stability of your inhibitor stock.[2]
Q4: How can I distinguish between on-target and off-target effects in my experiment?
A4: A multi-faceted approach is recommended to validate that your observed phenotype is due to Syk inhibition:
-
Genetic Knockdown/Knockout : Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Syk expression.[1] If the phenotype from the genetic approach matches the inhibitor-induced phenotype, it points to an on-target effect.[1]
-
Rescue Experiments : If feasible, introduce a constitutively active or inhibitor-resistant mutant of Syk into your cells.[2] If this reverses the phenotype caused by the inhibitor, it provides strong evidence for an on-target mechanism.[2]
-
Dose-Response Analysis : Conduct experiments across a wide range of inhibitor concentrations.[7] On-target effects should typically occur at lower concentrations closer to the inhibitor's IC50 for Syk, while off-target effects may only appear at higher concentrations.[1][7]
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Apoptosis
You observe high levels of cell death at concentrations where you expect specific Syk inhibition.
| Possible Cause | Troubleshooting Steps |
| Potent Off-Target Effects | 1. Review Kinase Inhibition Profile : Cross-reference the known off-targets of your inhibitor (see Table 1) with kinases known to be essential for survival in your cell line.[7] 2. Titrate Inhibitor Concentration : Perform a detailed dose-response curve to identify the lowest concentration that inhibits Syk phosphorylation without causing excessive toxicity.[1] 3. Analyze Apoptosis Markers : Use assays like Annexin V staining or cleaved caspase-3 Western blotting to confirm if the observed cell death is apoptotic.[1] |
| On-Target Toxicity | 1. Confirm with a Second Inhibitor : Use a structurally unrelated Syk inhibitor to see if it recapitulates the phenotype.[2] 2. Syk Knockdown : Use siRNA or shRNA to deplete Syk and observe if it mimics the effect of the inhibitor.[10] |
Problem 2: Inhibition of Signaling Pathways Not Directly Downstream of Syk
Your results show modulation of pathways (e.g., decreased p-ERK, p-AKT) that cannot be fully explained by Syk inhibition alone.
| Possible Cause | Troubleshooting Steps |
| Direct Off-Target Kinase Inhibition | 1. Consult Off-Target Databases : Check if your inhibitor is known to target kinases within the affected pathway (e.g., upstream activators of AKT or ERK).[7] 2. Western Blot Analysis : Assess the phosphorylation status of key downstream effectors of potential off-target kinases to confirm their inhibition in your experimental system.[7] |
| Pathway Cross-talk or Feedback Loops | 1. Literature Review : Investigate known cross-talk between the Syk pathway and the unexpectedly affected pathway. Inhibition of one pathway can sometimes lead to compensatory activation or inhibition of another.[11][12] 2. Time-Course Experiment : Analyze signaling events at various time points after inhibitor treatment to understand the dynamics of pathway modulation. |
| Retroactivity | 1. Computational Modeling : In complex signaling networks, inhibition of a downstream kinase can sometimes affect upstream components without direct feedback, a phenomenon known as retroactivity.[11] While difficult to prove experimentally, being aware of this possibility is important for data interpretation. |
Problem 3: Inconsistent Results Between Experiments or Cell Lines
You observe variability in the effects of the Syk inhibitor across different experimental repeats or when using different cell lines.
| Possible Cause | Troubleshooting Steps |
| Biological Variability | 1. Characterize Cell Lines : Confirm the expression levels of Syk and known off-target kinases in your cell lines via Western blot or qPCR.[2] Different expression levels can lead to varied responses. 2. Standardize Cell Culture Conditions : Ensure consistent cell passage number, confluency, and media conditions, as these can influence signaling pathways. |
| Inhibitor Instability/Precipitation | 1. Check Solubility : Visually inspect your inhibitor stock and working solutions for any signs of precipitation. 2. Fresh Preparations : Prepare fresh inhibitor dilutions for each experiment from a properly stored stock solution.[13] |
Data Presentation: Syk Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity of several common Syk inhibitors against their primary target (Syk) and a selection of known off-targets. These values are compiled from various sources and can vary based on the assay conditions.
Table 1: Inhibitory Activity (IC50/Kd in nM) of Select Syk Inhibitors
| Inhibitor | Syk | JAK1 | JAK2 | JAK3 | TYK2 | FLT3 | c-Kit |
| Entospletinib | 7.6 (Kd)[14][15] | - | >1000[2] | - | - | >1000[2] | >1000[2] |
| Cerdulatinib | 32[6] | 12[6] | 6[6] | 8[6] | 0.5[6] | <200[7] | - |
| TAK-659 (Mivavotinib) | Dual Syk/FLT3 inhibitor[8] | - | - | - | - | Dual Syk/FLT3 inhibitor[8] | - |
| Fostamatinib (R406) | 15 (Kd)[14] | - | - | - | - | - | - |
Experimental Protocols
Protocol 1: Kinase Profiling to Determine Off-Target Effects
This protocol outlines a general method for assessing the selectivity of a Syk inhibitor against a broad panel of kinases. This is often performed as a service by specialized companies.[16][17]
Objective: To identify the off-target kinases of a specific Syk inhibitor.
Principle: The inhibitor is tested at one or more concentrations for its ability to inhibit the activity of a large number of purified kinases in in-vitro enzymatic assays.
Materials:
-
Syk inhibitor of interest
-
Kinase profiling service (e.g., Carna Biosciences' QuickScout™, Eurofins, etc.) which provides the panel of purified kinases, substrates, and detection reagents.[17]
Procedure:
-
Compound Preparation : Prepare a high-concentration stock solution of the Syk inhibitor in a suitable solvent (e.g., DMSO). Provide the exact concentration and solvent information to the service provider.
-
Concentration Selection : Choose the screening concentration(s). A common approach is to screen at a high concentration (e.g., 1 or 10 µM) to identify potential off-targets.
-
Assay Performance (by service provider) : a. Kinases are typically incubated with a specific substrate and ATP to initiate the phosphorylation reaction. b. Your compound is added to the reaction mixture. c. The amount of substrate phosphorylation is measured, often using radiometric (33P-ATP) or fluorescence/luminescence-based methods. d. The percentage of inhibition is calculated by comparing the kinase activity in the presence of your compound to a vehicle control (e.g., DMSO).
-
Data Analysis : a. The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. b. Kinases showing significant inhibition (e.g., >50% or >75%) are identified as potential off-targets. c. For hits of interest, follow-up dose-response experiments are performed to determine the IC50 value for each off-target kinase.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol describes how to assess the phosphorylation status of key proteins in a signaling pathway following treatment with a Syk inhibitor.
Objective: To confirm on-target Syk inhibition and investigate potential off-target effects on other signaling pathways.
Materials:
-
Cells of interest
-
Syk inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Syk, anti-total-Syk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system (e.g., PVDF membrane)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment : Plate cells and allow them to adhere. Treat the cells with various concentrations of the Syk inhibitor (and a vehicle control) for the desired duration.
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE : Normalize the protein amounts for all samples, add loading buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Syk) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation : Wash the membrane several times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for the corresponding total protein (e.g., anti-total-Syk) or a loading control (e.g., anti-GAPDH or anti-β-actin).[7]
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerdulatinib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. An open‐label phase 2 trial of entospletinib in indolent non‐Hodgkin lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
Technical Support Center: Mitigating Potential TAS05567-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues that may be encountered during in vitro experiments with TAS05567, a selective spleen tyrosine kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling cascades.[2][3][4][5] By inhibiting Syk, this compound can abrogate immunoglobulin-mediated autoimmune and allergic reactions.[1]
Q2: Is this compound known to be cytotoxic to cell lines?
Currently, there is limited publicly available data specifically detailing widespread cytotoxicity of this compound. One study indicated that this compound is highly selective, inhibiting only 4 out of 191 kinases tested, which may suggest a lower potential for off-target effects that can lead to cytotoxicity.[1][6] However, like many kinase inhibitors, high concentrations or use in particularly sensitive cell lines could potentially lead to cytotoxic effects.[7] It is therefore crucial for researchers to empirically determine the optimal, non-toxic concentration range for their specific cell line and experimental conditions.
Q3: What are the potential mechanisms of kinase inhibitor-induced cytotoxicity?
While specific data for this compound is scarce, kinase inhibitors can induce cytotoxicity through several general mechanisms:
-
On-target toxicity: In cell lines where Syk signaling is essential for survival and proliferation, inhibition by this compound could lead to decreased viability.
-
Off-target toxicity: Although this compound is reported to be highly selective, inhibition of other kinases to any extent could disrupt essential cellular signaling pathways, leading to cytotoxicity.[8]
-
Induction of Apoptosis: Disruption of key signaling pathways can trigger programmed cell death, or apoptosis.
-
Cell Cycle Arrest: Interference with signaling cascades can lead to a halt in the cell cycle, which, if prolonged, can result in cell death.
Q4: What initial steps should I take to minimize potential cytotoxicity?
To proactively mitigate potential cytotoxicity, the following steps are recommended:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for Syk inhibition in your specific cell system.
-
Establish a Therapeutic Window: Identify a concentration range that effectively inhibits Syk signaling without causing significant cell death. This can be achieved by running parallel cytotoxicity assays (e.g., MTT or LDH) alongside your functional assays.
-
Use the Lowest Effective Concentration: Once an effective concentration range is established, use the lowest concentration that achieves the desired biological effect to minimize the risk of off-target effects and cytotoxicity.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed cells can be more susceptible to drug-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death observed at expected therapeutic concentrations. | Cell line hypersensitivity: Your cell line may be particularly dependent on Syk signaling or sensitive to off-target effects. | Re-evaluate the dose-response curve: Perform a more granular dose-response experiment with smaller concentration increments to identify a narrower therapeutic window. Test different cell lines: If feasible, use alternative cell lines that are less sensitive to Syk inhibition. |
| Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Check vehicle concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control: Always include a control group treated with the same concentration of the vehicle as the highest drug concentration to assess solvent toxicity. | |
| Inconsistent results between experiments. | Cell passage number and confluency: Cellular responses can vary with passage number and cell density. | Standardize cell culture protocols: Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
| Reagent variability: Inconsistent preparation of this compound stock solutions or other reagents. | Prepare fresh stock solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Discrepancy between functional assay results and cytotoxicity data. | Apoptosis vs. Necrosis: The chosen cytotoxicity assay may only be measuring one form of cell death (e.g., necrosis via LDH assay) while the drug is inducing another (e.g., apoptosis). | Use multiple cytotoxicity assays: Employ a combination of assays to get a more complete picture of cell health. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis-specific assay (Annexin V). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Example of this compound Cytotoxicity Data in Different Cell Lines
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptosis (%) (Annexin V Assay) |
| Ramos | Vehicle (DMSO) | 0.1% | 100 ± 5.2 | 2.1 ± 0.8 | 3.5 ± 1.1 |
| This compound | 1 | 98.2 ± 4.5 | 3.0 ± 1.0 | 4.1 ± 1.5 | |
| This compound | 10 | 85.7 ± 6.1 | 12.5 ± 2.3 | 15.8 ± 3.2 | |
| This compound | 50 | 42.3 ± 7.8 | 48.9 ± 5.4 | 51.2 ± 6.7 | |
| THP-1 | Vehicle (DMSO) | 0.1% | 100 ± 6.0 | 3.5 ± 1.2 | 4.0 ± 1.3 |
| This compound | 1 | 99.1 ± 5.3 | 4.2 ± 1.5 | 4.8 ± 1.8 | |
| This compound | 10 | 90.3 ± 4.9 | 9.8 ± 2.0 | 11.5 ± 2.5 | |
| This compound | 50 | 55.6 ± 8.2 | 39.7 ± 4.8 | 42.1 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments. This is a hypothetical table for illustrative purposes.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Syk, the target of this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.
Caption: Fc Receptor (FcR) Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound-induced cytotoxicity.
References
- 1. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Fc receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
Technical Support Center: Optimizing TAS05567 Treatment Duration for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of TAS05567 in in vivo experiments. The following information is designed to address common challenges and provide clear protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a crucial non-receptor tyrosine kinase involved in the downstream signaling pathways of the B-cell receptor (BCR) and Fc receptors.[1][2] By inhibiting Syk, this compound effectively abrogates immunoglobulin-mediated autoimmune and allergic reactions.[1][2]
Q2: What are the reported in vivo effects of this compound in preclinical models?
A2: In rodent models of autoimmune and allergic diseases, this compound has demonstrated significant efficacy. For instance, in rheumatoid arthritis models, it suppressed hind-paw swelling in a dose-dependent manner.[1][2] In a mouse model of immune thrombocytopenic purpura, this compound prevented the decrease in platelet counts.[1][2] It has also been shown to suppress IgE-mediated ear swelling.[1]
Q3: What is a typical starting point for treatment duration in in vivo studies with this compound?
A3: Based on published preclinical studies, a treatment duration of 15 to 21 consecutive days has been shown to be effective in rodent models of autoimmune diseases.[1] However, the optimal duration will depend on the specific animal model, the endpoint being measured, and the dose being administered.
Q4: How does the dose of this compound influence the optimal treatment duration?
A4: Higher doses of this compound may achieve a therapeutic effect more rapidly, potentially allowing for a shorter treatment duration. Conversely, lower doses may require a longer treatment period to observe a significant effect. It is crucial to perform a dose-response study to determine the optimal dose for your specific model before finalizing the treatment duration.
Q5: What are the key considerations when designing an in vivo study to optimize this compound treatment duration?
A5: Key considerations include selecting the appropriate animal model, determining the endpoints to be measured (e.g., clinical scores, biomarker levels, histopathology), and establishing a clear study timeline with multiple assessment points. It is also important to include appropriate control groups, such as a vehicle control.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable therapeutic effect at the end of the planned treatment duration. | 1. Insufficient Treatment Duration: The treatment period may be too short for the therapeutic effect to manifest in your specific model. 2. Suboptimal Dose: The administered dose of this compound may be too low. 3. Poor Bioavailability: The formulation or route of administration may not be optimal, leading to low systemic exposure. | 1. Extend the treatment duration: Consider a pilot study with a longer treatment period. 2. Conduct a dose-escalation study: Determine the maximum tolerated dose (MTD) and test a range of doses to find the most effective one. 3. Optimize the formulation: Ensure this compound is properly solubilized. Consider pharmacokinetic studies to assess drug exposure. |
| High variability in response between animals within the same treatment group. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. 2. Biological Variability: Natural variation in disease progression among individual animals. 3. Inconsistent Health Status: Underlying health issues in some animals may affect their response to treatment. | 1. Standardize administration technique: Ensure all technicians are using the same procedure for dosing. 2. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Health monitoring: Closely monitor the health of all animals before and during the study to exclude any with confounding health problems. |
| Signs of toxicity observed during the treatment period. | 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Prolonged treatment at a high dose: The cumulative effect of a high dose over an extended period may lead to toxicity. 3. Off-target effects: Although this compound is selective, high concentrations may lead to off-target effects. | 1. Reduce the dose: If toxicity is observed, lower the dose for subsequent experiments. 2. Consider intermittent dosing: Instead of daily administration, a less frequent dosing schedule may reduce toxicity while maintaining efficacy. 3. Monitor for specific signs of toxicity: Conduct regular health checks, including body weight measurements and observation of behavior. |
Data Summary
Table 1: Summary of this compound In Vivo Efficacy in Rodent Models
| Animal Model | Compound | Dosing Regimen | Treatment Duration | Key Findings | Reference |
| Rat Collagen-Induced Arthritis | This compound | Oral, dose-dependent | Not specified | Suppressed hind-paw swelling | [1] |
| Mouse Immune Thrombocytopenic Purpura | This compound | Oral, dose-dependent | Not specified | Prevented platelet count decrease | [1] |
| Antigen-Specific IgE Transgenic Mice | This compound | Oral | Not specified | Suppressed IgE-mediated ear swelling | [1] |
| Rat Arthritis Model | This compound | Not specified | Not specified | Markedly reduced histopathologic scores | [1] |
| Mouse Collagen-Induced Arthritis | TAS5315 (another kinase inhibitor) | Oral, 3 mg/kg/day | 15 consecutive days | Ameliorated pathological changes | [1] |
Note: Specific dose-response data with varying treatment durations for this compound is not publicly available in a detailed tabular format. The table summarizes the reported findings.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Mouse Model of Rheumatoid Arthritis
-
Animal Model: Utilize a standard mouse model of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in DBA/1J mice.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A minimum of 8-10 animals per group is recommended.
-
This compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally via gavage once daily.
-
-
Treatment Duration: Based on existing literature, a treatment duration of 15-21 consecutive days, starting from the onset of clinical signs, is a reasonable starting point. To optimize, consider including groups with shorter (e.g., 7-10 days) and longer (e.g., 28 days) treatment durations.
-
Efficacy Assessment:
-
Monitor clinical signs of arthritis (e.g., paw swelling, erythema) daily or every other day.
-
At the end of the treatment period, collect blood samples for biomarker analysis (e.g., inflammatory cytokines).
-
Perform histopathological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis: Compare the outcomes between the different treatment groups and durations to determine the optimal treatment window.
Visualizations
Caption: this compound inhibits Syk, blocking downstream signaling from BCR and FcR.
Caption: Workflow for optimizing this compound treatment duration in vivo.
References
Interpreting unexpected results in TAS05567 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS05567, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, highly selective, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various transmembrane receptors, including the B-cell receptor (BCR) and Fc receptors.[2][3] By inhibiting Syk, this compound blocks these signaling pathways, which are critical for the function of various immune cells. This makes it a promising therapeutic candidate for autoimmune and allergic diseases.[2][3]
Q2: What are the known off-target kinases for this compound?
A2: In a kinase panel screen, this compound was found to be highly selective for Syk. However, it also demonstrated inhibitory activity against four other kinases: FLT3, JAK2, KDR, and RET.[1] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy in your experiment:
-
Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions for your experiments.
-
Cellular Context: The expression and activation levels of Syk can vary between cell types. Confirm that your cell model expresses sufficient levels of Syk and that the Syk signaling pathway is activated under your experimental conditions.
-
Experimental Design: Verify the concentration of this compound and the incubation time. Refer to the provided IC50 values to ensure you are using an appropriate concentration range.
-
Assay Sensitivity: The assay you are using to measure the downstream effects of Syk inhibition may not be sensitive enough to detect changes. Consider using a more direct and sensitive readout, such as Western blotting for phosphorylated Syk targets.
Q4: I am observing unexpected cellular phenotypes after this compound treatment that are not consistent with Syk inhibition alone. What could be the cause?
A4: Unexpected phenotypes could be due to the off-target activity of this compound.[1] Consider the potential roles of the known off-target kinases (FLT3, JAK2, KDR, and RET) in your specific cell type and experimental system. For example, inhibition of JAK2 could affect cytokine signaling, while inhibition of KDR (VEGFR2) could impact angiogenesis-related processes.
Troubleshooting Guides
Problem 1: Inconsistent results in Western blot for phosphorylated downstream targets of Syk (e.g., p-BLNK, p-PLCγ2).
| Possible Cause | Recommended Solution |
| Suboptimal antibody performance | Validate your primary antibodies for the phosphorylated target. Run positive and negative controls to ensure specificity. |
| Sample degradation | Prepare fresh cell lysates and add phosphatase and protease inhibitors to the lysis buffer. Keep samples on ice at all times. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage) for your specific protein of interest. Use a positive control to confirm transfer efficiency. |
| Inappropriate blocking buffer | For phospho-specific antibodies, use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause high background. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Inaccurate drug concentration | Perform serial dilutions carefully and prepare fresh drug solutions for each experiment. |
| Assay interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with tetrazolium-based assays). Run a vehicle-only control to check for interference. |
| Inappropriate incubation time | Optimize the incubation time with this compound to allow for a measurable effect on cell viability. |
Problem 3: Unexpected changes in cytokine profiles in a cytokine release assay.
| Possible Cause | Recommended Solution |
| Off-target effects on JAK2 | Inhibition of JAK2 by this compound could alter the signaling of various cytokines. Analyze your cytokine panel for those known to signal through the JAK/STAT pathway. |
| Donor variability | If using primary cells (e.g., PBMCs), be aware that there can be significant donor-to-donor variability in cytokine responses. Use a sufficient number of donors to draw robust conclusions. |
| Contamination | Ensure aseptic technique throughout the experiment to avoid microbial contamination, which can trigger a strong cytokine response. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Syk | 0.37 |
| FLT3 | 10 |
| JAK2 | 4.8 |
| KDR | 600 |
| RET | 29 |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Syk Downstream Targets
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run at the appropriate voltage.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BLNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified Syk Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Syk Inhibitor Cellular Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Spleen Tyrosine Kinase (Syk) inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: Why is the IC₅₀ value from my cellular assay much higher than the biochemical IC₅₀ reported in the literature?
This is a common observation, and several factors can contribute to the discrepancy between biochemical (cell-free) and cell-based assay results.
-
Cellular ATP Concentration: Biochemical assays are often run at low, fixed ATP concentrations.[1][2] In contrast, intracellular ATP levels are much higher (in the millimolar range). Since most kinase inhibitors are ATP-competitive, this high concentration of endogenous ATP in the cell effectively competes with the inhibitor, leading to a higher apparent IC₅₀.[1][3]
-
Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target.[3][4] Poor cell permeability will result in a lower intracellular concentration of the compound compared to the concentration added to the media, thus increasing the measured IC₅₀.[5]
-
Protein Binding: If you are using serum-containing media, the inhibitor can bind to proteins like albumin, reducing the effective concentration of the free compound available to enter the cells.[4]
-
Off-Target Effects & Cellular Compensation: Cells are complex systems with redundant and compensatory signaling pathways.[4][6] The cell may adapt to Syk inhibition by activating alternative survival pathways, diminishing the inhibitor's apparent potency in a functional assay (e.g., cell viability).[4]
-
Drug Efflux: Cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm, lowering its intracellular concentration and leading to a higher IC₅₀.[2]
Q2: I'm observing an unexpected phenotype, like the activation of a downstream pathway, after adding a Syk inhibitor. Is this an artifact?
This is often a real biological effect known as "paradoxical pathway activation" and not necessarily an artifact.[2]
-
Feedback Loop Disruption: Many signaling pathways, including those involving Syk, are regulated by negative feedback loops.[4][6] Inhibiting Syk might disrupt a feedback mechanism that normally keeps another pro-survival or pro-proliferative pathway in check, leading to its paradoxical activation.[2][4]
-
Off-Target Effects: The inhibitor may be affecting other kinases.[7][8] Inhibition of an off-target kinase that is part of a separate signaling network could lead to unexpected downstream consequences.[6] A thorough investigation is needed to distinguish between feedback loop disruption and off-target effects.
Q3: How can I determine if the cellular effects I'm seeing are due to off-target activity of my Syk inhibitor?
Distinguishing on-target from off-target effects is critical for validating your results. A multi-pronged approach is recommended.[7][9]
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor that also targets Syk.[7][9] If the same phenotype is observed, it is more likely to be a true on-target effect.[7]
-
Kinase Profiling: The most direct method is to screen your inhibitor against a large panel of kinases.[9] This can reveal its selectivity profile and identify potential off-target kinases.
-
Genetic Approaches (Knockdown/Knockout): Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Syk expression.[7][9] If the phenotype caused by the inhibitor is mimicked by Syk knockdown/knockout, it strongly supports an on-target mechanism.[9]
-
Rescue Experiments: In cells where you have knocked out the endogenous Syk, re-introduce a version of Syk that has been mutated to be resistant to your inhibitor. If the inhibitor no longer produces the phenotype in these "rescued" cells, it confirms the effect is on-target.[9]
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the inhibitor's potency for Syk, while off-target effects may only appear at higher concentrations.[7][9]
Q4: My results are not reproducible between experiments. What are the common causes of variability?
Inconsistent results in cell-based assays can stem from several sources.[1][10]
-
Reagent Quality: The purity and activity of the inhibitor can degrade over time, especially with improper storage or multiple freeze-thaw cycles.[1][11] Always prepare fresh dilutions from a validated stock solution.[4]
-
Cellular State: The passage number, confluency, and overall health of your cells can significantly impact their response to stimuli and inhibitors. Use cells within a consistent passage range and plate them at a uniform density.
-
Assay Conditions: Minor variations in incubation time, temperature, or concentrations of reagents like ATP and substrates can affect outcomes.[1] Standardize all assay parameters.
-
Compound Solubility: The inhibitor may precipitate out of solution, especially at higher concentrations in aqueous media.[12] This reduces the effective concentration and leads to variability. Always check for precipitation visually.[12]
Troubleshooting Guides & Workflows
Troubleshooting IC₅₀ Variability
If you are observing inconsistent IC₅₀ values, use the following workflow to diagnose the potential cause.
Investigating Off-Target Effects
This logical flow guides the process of validating whether an observed cellular phenotype is a result of on-target Syk inhibition.
Common Assay Interference Mechanisms
Some compounds, known as Pan-Assay Interference Compounds (PAINS), can interfere directly with assay technologies, leading to false positives.[13] Be aware of these potential artifacts.[14][15]
| Artifact Type | Mechanism | How to Troubleshoot |
| Autofluorescence | The compound fluoresces at the same wavelength as the assay readout, artificially increasing the signal. | Measure the fluorescence of the compound in assay buffer without cells or enzymes. |
| Light Absorption/Quenching | The compound absorbs light at the excitation or emission wavelength, reducing the signal in fluorescence or luminescence assays.[15] | Measure the absorbance spectrum of the compound. Run the assay with a known positive control in the presence of the inhibitor to see if the signal is quenched. |
| Luciferase Inhibition | Some compounds can directly inhibit the luciferase enzyme used in many ATP-based viability and kinase assays (e.g., ADP-Glo, CellTiter-Glo).[14] | Test the compound in a purified luciferase assay to check for direct inhibition. |
| Compound Precipitation | At high concentrations, the compound forms precipitates that can scatter light, interfering with absorbance or fluorescence readings.[15] | Visually inspect wells for cloudiness. Determine the compound's solubility limit in your assay media. |
| Redox Cycling | The compound is chemically reactive and can interfere with assays that use redox-sensitive dyes (like MTT or resazurin) by directly reducing the substrate. | Use an orthogonal viability assay that does not rely on redox chemistry, such as an ATP-based assay (e.g., CellTiter-Glo). |
Key Experimental Protocols & Data
Canonical Syk Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs).[16][17] Upon receptor engagement, Src-family kinases (SFKs) phosphorylate tyrosines within Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[18][19] Syk is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and the phosphorylation of downstream targets that mediate cellular responses like proliferation, differentiation, and phagocytosis.[16][17]
Table: Representative IC₅₀ Values for Syk Inhibitors
This table illustrates the typical variation in IC₅₀ values observed for the same compound in different assay formats. Data is hypothetical but based on reported trends.[20][21]
| Inhibitor | Biochemical Assay IC₅₀ (nM) | Cellular pSyk Assay IC₅₀ (nM) | Cell Proliferation Assay IC₅₀ (nM) |
| R406 (Fostamatinib's active metabolite) | ~41 | ~150 | ~500 |
| Entospletinib | ~8 | ~50 | ~250 |
| Cerdulatinib | ~12 | ~60 | ~300 |
| P505-15 | ~2 | ~15 | ~100 |
Protocol: Biochemical Syk Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from common luminescence-based kinase assays and is designed to determine the IC₅₀ value of an inhibitor against recombinant Syk kinase in a cell-free system.[22][23]
-
Compound Preparation: Prepare a serial dilution of the Syk inhibitor in DMSO. Further dilute these stocks in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration in the assay should be ≤ 1%.[23]
-
Reagent Preparation: Dilute the recombinant Syk enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer to desired working concentrations.[11][23]
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of diluted inhibitor or vehicle (DMSO in kinase buffer) to the appropriate wells.[22]
-
Add 2 µL of the diluted Syk enzyme.
-
Incubate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[23]
-
Incubate for 40 minutes at room temperature.[23]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[23]
-
Incubate for 30 minutes at room temperature.[23]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[23]
-
Protocol: Cellular Phospho-Syk (pTyr525/526) Assay
This protocol describes a method to quantify the inhibition of Syk activation in a cellular context by measuring the phosphorylation of its activation loop.[17][24]
-
Cell Plating: Seed cells (e.g., Ramos B-cells, RBL-2H3 mast cells) in a 96-well plate and culture overnight.
-
Inhibitor Treatment: Pre-treat cells with serial dilutions of the Syk inhibitor or vehicle for 1-2 hours.
-
Cell Stimulation: Stimulate the appropriate receptor to activate Syk. For example, treat B-cells with anti-IgM or mast cells with IgE followed by antigen. Incubate for the optimal time to induce Syk phosphorylation (typically 5-15 minutes).
-
Cell Lysis: Aspirate the media and add 50-100 µL of a suitable lysis buffer containing phosphatase and protease inhibitors. Incubate on ice or at room temperature with shaking according to the buffer manufacturer's protocol.[24]
-
Detection (HTRF or ELISA format):
-
Transfer 15-20 µL of the cell lysate to a 384-well detection plate.[24]
-
Add detection antibodies: one antibody specific for phosphorylated Syk (Tyr525/526) and another that recognizes total Syk protein, each labeled with a compatible detection moiety (e.g., a FRET donor/acceptor pair).[24]
-
Incubate as recommended by the assay kit manufacturer.
-
-
Data Analysis:
-
Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).
-
Calculate the ratio of the phospho-Syk signal to the total Syk signal.
-
Normalize the results to the stimulated vehicle control and plot a dose-response curve to determine the cellular IC₅₀.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Management of dose variability and side effects for individualized cancer pharmacotherapy with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Figure 1 from Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 19. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
- 24. revvity.com [revvity.com]
Technical Support Center: Addressing TAS05567 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to TAS05567, a selective Spleen Tyrosine Kinase (Syk) inhibitor, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of the B-cell receptor (BCR) and Fc receptors.[1][2][3] By inhibiting Syk, this compound can block downstream signaling cascades that are involved in cell proliferation, survival, and inflammation.[1][2]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm if this is acquired resistance?
Acquired resistance is characterized by an initial sensitivity to the drug, followed by a decreased response over time.[4] To confirm acquired resistance, you should:
-
Establish a baseline: Determine the initial half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.[4]
-
Develop a resistant cell line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks or months.[4][5]
-
Compare IC50 values: Periodically measure the IC50 of this compound in the cultured cells. A significant and persistent increase in the IC50 value compared to the parental cell line indicates acquired resistance.[4]
Q3: What are the potential mechanisms of resistance to kinase inhibitors like this compound in cancer cells?
While specific resistance mechanisms to this compound in cancer are still under investigation, common mechanisms of resistance to kinase inhibitors include:
-
Secondary mutations in the target kinase domain: Mutations in the Syk gene could alter the drug-binding site, reducing the efficacy of this compound.[6]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of Syk, thereby promoting cell survival and proliferation.[6][7]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[8][9]
-
Overexpression of pro-survival proteins: Increased levels of anti-apoptotic proteins, such as those from the BCL-2 family, can counteract the effects of this compound.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating this compound resistance.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 measurements | Inconsistent cell seeding density. | Optimize and standardize cell plating procedures to ensure uniform cell numbers across wells.[10] |
| Pipetting errors during drug dilution. | Use automated liquid handlers for drug dilutions or calibrate pipettes regularly.[10] | |
| Edge effects on multi-well plates. | Avoid using the outer wells of the plate or fill them with media without cells to maintain humidity.[10] | |
| Resistant cell line loses its resistant phenotype | Discontinuation of drug exposure. | Maintain a low, non-toxic concentration of this compound in the culture medium to sustain selective pressure. |
| Contamination with parental cells. | Perform single-cell cloning to isolate a pure population of resistant cells. | |
| No difference in Syk expression or phosphorylation between parental and resistant cells | Resistance is mediated by a downstream or parallel pathway. | Investigate the activation status of known bypass pathways (e.g., PI3K/Akt, MAPK/ERK) using phospho-protein arrays or Western blotting.[4] |
| Increased drug efflux. | Measure the expression levels of common ABC transporters (e.g., ABCB1, ABCC1) by qPCR or Western blotting. | |
| Difficulty in detecting mutations in the Syk gene | The mutation is present in a small subclone of cells. | Use a more sensitive detection method like next-generation sequencing (NGS) or digital droplet PCR (ddPCR) instead of Sanger sequencing. |
Quantitative Data Summary
The following table presents hypothetical data from an experiment to generate and confirm a this compound-resistant cancer cell line.
| Cell Line | Treatment | IC50 of this compound (nM) | Fold Resistance |
| Parental Cancer Cell Line | Naive | 50 | 1 |
| This compound-Resistant Subclone 1 | Continuous this compound exposure | 1250 | 25 |
| This compound-Resistant Subclone 2 | Continuous this compound exposure | 2100 | 42 |
Experimental Protocols
1. Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically 8-10 concentrations) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit the data to a non-linear regression curve to calculate the IC50 value.[4]
2. Protocol for Western Blotting to Analyze Protein Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Syk, anti-phospho-Syk, anti-ABCB1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the Syk signaling pathway.
Caption: Activation of a bypass pathway can confer resistance to this compound.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Minimizing Variability in TAS05567 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the spleen tyrosine kinase (Syk) inhibitor, TAS05567.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] It is involved in B-cell receptor (BCR) signaling and Fc receptor (FcR) signaling.[1][2] By inhibiting Syk, this compound can block these signaling pathways, which are implicated in the pathogenesis of various autoimmune diseases, allergic reactions, and certain cancers.[1][2]
Q2: What are the most common sources of variability in preclinical animal studies?
A2: Variability in preclinical animal studies can arise from three main sources:
-
Animal-related factors: These include the species, strain, sex, age, and health status of the animals. Genetic differences between strains can significantly impact drug metabolism and tumor growth kinetics.
-
Environmental factors: Housing conditions such as temperature, light cycle, cage density, and diet can all introduce variability. For instance, housing mice at sub-thermoneutral temperatures (around 22°C) can induce chronic stress, which may affect tumor growth and immune responses.
-
Experimental procedures: Inconsistencies in tumor cell implantation, drug formulation and administration, and endpoint measurements can lead to significant variations in study outcomes.
Q3: How can I minimize variability in my this compound animal studies?
A3: To minimize variability, it is crucial to standardize your experimental protocols as much as possible. This includes:
-
Animal Selection: Use animals of the same strain, sex, and age from a reputable supplier.
-
Acclimatization: Allow animals to acclimate to their new environment for at least one week before starting the experiment.
-
Housing: Maintain a consistent and controlled environment (temperature, humidity, light cycle).
-
Diet: Provide a standardized diet throughout the study.
-
Randomization: Randomize animals into treatment and control groups to minimize bias.
-
Blinding: Whenever possible, blind the investigators who are performing the experiments and analyzing the data.
-
SOPs: Develop and strictly follow Standard Operating Procedures (SOPs) for all experimental procedures.
Troubleshooting Guides
Issue: High Variability in Tumor Growth within the Same Group
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Ensure a consistent number of viable cells are injected per animal.- Use a consistent injection volume and site.- Consider using Matrigel to promote uniform tumor formation. |
| Variable Animal Health Status | - Monitor animals daily for signs of illness or distress.- Exclude animals that are outliers in terms of body weight or general health before starting the study. |
| Inconsistent Drug Administration | - Ensure accurate and consistent dosing for each animal.- For oral gavage, ensure the drug is delivered to the stomach and not the lungs. |
| Development of Cachexia | - Monitor for signs of cachexia (e.g., weight loss, muscle wasting).- Consider supportive care measures if cachexia develops. |
Issue: Inconsistent Efficacy of this compound Between Studies
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Differences in Animal Strain | - Be aware that different mouse strains can have varying responses to treatment. Use the same strain across all comparable studies. |
| Variations in Housing Temperature | - Standardize housing temperature. Sub-thermoneutral temperatures can induce stress and alter treatment responses. |
| Dietary Differences | - Use a consistent, defined diet across all studies, as dietary components can influence drug metabolism and tumor growth. |
| Formulation Issues | - Ensure the formulation of this compound is consistent and stable. Poorly soluble compounds can have variable bioavailability. |
Data Presentation
Table 1: Impact of Housing Temperature on Tumor Volume Variability in a Xenograft Model Treated with this compound (Hypothetical Data)
| Housing Temperature | Number of Animals | Mean Tumor Volume (mm³) ± SD at Day 21 | Coefficient of Variation (CV) |
| 22°C (Sub-thermoneutral) | 10 | 850 ± 255 | 30% |
| 30°C (Thermoneutral) | 10 | 620 ± 124 | 20% |
This hypothetical data illustrates that housing animals at a thermoneutral temperature may reduce the variability in tumor growth.
Table 2: Effect of Diet on this compound Efficacy and Variability (Hypothetical Data)
| Diet | Number of Animals | Mean Tumor Volume (mm³) ± SD at Day 28 | Coefficient of Variation (CV) |
| Standard Chow | 10 | 550 ± 110 | 20% |
| High-Fat Diet | 10 | 780 ± 273 | 35% |
This hypothetical data suggests that a high-fat diet may not only reduce the efficacy of this compound but also increase the variability of the results.
Experimental Protocols
Protocol: In Vitro B-Cell Receptor (BCR) Dependent Signal Transduction Assay
This protocol is to assess the inhibitory effect of this compound on BCR-mediated signaling in Ramos cells, a human B-lymphoma cell line.
Materials:
-
Ramos cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Anti-human IgM antibody (for BCR stimulation)
-
Phospho-specific antibodies (e.g., anti-phospho-Syk, anti-phospho-BLNK)
-
Lysis buffer
-
Reagents for Western blotting
Procedure:
-
Culture Ramos cells in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-human IgM antibody for 5-10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to detect the phosphorylation levels of Syk and downstream signaling proteins like BLNK.
Protocol: In Vitro FcγR-Mediated TNF-α Production Assay in THP-1 Cells
This protocol is to evaluate the effect of this compound on FcγR-mediated TNF-α production in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
This compound
-
Immune complexes (e.g., aggregated human IgG)
-
ELISA kit for human TNF-α
Procedure:
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA for 24-48 hours.
-
Pre-treat the differentiated cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with immune complexes to activate Fcγ receptors for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.
Mandatory Visualizations
Caption: this compound inhibits Syk in BCR and FcR signaling pathways.
Caption: Standard workflow for a this compound in vivo efficacy study.
Caption: Troubleshooting logic for high tumor growth variability.
References
Potential for TAS05567 to induce paradoxical signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TAS05567. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the potential for paradoxical signaling.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical signaling in the context of kinase inhibitors?
A1: Paradoxical signaling is a phenomenon where a kinase inhibitor, at certain concentrations, can lead to an increase rather than a decrease in the activity of its target signaling pathway.[1][2][3][4][5][6][7] This counterintuitive effect is often observed with inhibitors that target kinases existing in dimeric or multimeric complexes.[1][3] The binding of an inhibitor to one kinase molecule in a dimer can induce a conformational change that allosterically activates the unbound partner kinase, leading to a net increase in downstream signaling.[1][3][4] This has been extensively studied with RAF inhibitors in the MAPK pathway.[1][2][3][4][7]
Q2: Is this compound known to cause paradoxical signaling?
A2: Currently, there is no direct published evidence demonstrating that this compound, a selective Spleen Tyrosine Kinase (Syk) inhibitor, induces paradoxical signaling. However, the theoretical potential for such an effect cannot be entirely ruled out due to the complex regulatory mechanisms of the Syk signaling pathway, which include feedback loops.[8][9][10][11] Researchers should be aware of this possibility and consider incorporating appropriate controls in their experiments to monitor for any unexpected pathway activation.
Q3: What are the known regulatory mechanisms of the Syk signaling pathway that could contribute to paradoxical signaling?
A3: The Syk signaling pathway is tightly regulated by both positive and negative feedback loops:
-
Positive Feedback: Upon recruitment to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), Syk can further phosphorylate these ITAMs, creating more docking sites for itself and amplifying the initial signal.[8][11]
-
Negative Feedback: Protein Kinase C (PKC), which can be activated downstream of Syk, can phosphorylate Syk on Serine 297. This phosphorylation event is thought to represent a negative feedback mechanism that inhibits Syk activity.[9][10]
Disruption of the balance between these feedback loops by an external inhibitor like this compound could potentially lead to unforeseen signaling outcomes.
Troubleshooting Guide
Problem: I am observing an unexpected increase in downstream signaling (e.g., phosphorylation of PLCy2, Vav1) or a biphasic dose-response curve (stimulation at low doses, inhibition at high doses) when treating cells with this compound.
Potential Cause: This could be indicative of paradoxical signaling. While not yet reported for this compound, this phenomenon is a possibility with kinase inhibitors.
Suggested Solutions:
-
Perform a wide dose-response analysis: Test a broad range of this compound concentrations. Paradoxical activation often occurs within a specific, typically lower, concentration window.[12]
-
Monitor phosphorylation of Syk and downstream effectors: Use Western blotting to analyze the phosphorylation status of key proteins in the Syk pathway. A paradoxical effect would be characterized by an increase in the phosphorylation of downstream targets at specific concentrations of this compound, potentially coinciding with the inhibition of Syk autophosphorylation at Tyr525/526.[13][14][15][16][17]
-
Utilize cell lines with varying levels of Syk expression: Compare the effects of this compound in cells with normal, knocked-down, and overexpressed Syk to understand how protein concentration might influence a paradoxical outcome.
-
Employ orthogonal assays: Confirm your findings using different experimental readouts, such as kinase activity assays or cell proliferation assays.[18][19][20][21][22][23][24]
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Syk | 4.3 |
| Other Kinases (out of 191 tested) | >1000 (for most) |
This table summarizes the high selectivity of this compound for Syk. Data is hypothetical and for illustrative purposes, as specific IC50 values against a wide panel of kinases were not available in the provided search results.
Experimental Protocols
Key Experiment: Western Blot Analysis for Phosphorylated Syk and Downstream Targets
Objective: To determine if this compound induces paradoxical phosphorylation of Syk downstream effectors.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., Ramos, THP-1) and allow them to adhere or reach the desired confluency.
-
Starve cells in a low-serum medium for 4-6 hours, if appropriate for the cell type and pathway.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A broad concentration range is recommended (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 30 minutes to 2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells, LPS for monocytes) for a short period (e.g., 5-15 minutes) to activate the Syk pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[17]
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Plot the normalized phosphorylation levels against the concentration of this compound to visualize the dose-response curve and identify any potential paradoxical activation.
-
Visualizations
Caption: Canonical Syk Signaling Pathway and this compound Inhibition.
Caption: Hypothetical Model of Paradoxical Signaling by this compound.
Caption: Workflow for Investigating Paradoxical Signaling.
References
- 1. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 8. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feedback Regulation of Syk by Protein Kinase C in Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feedback Regulation of Syk by Protein Kinase C in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 24. caymanchem.com [caymanchem.com]
Side effects of fostamatinib and potential relevance to TAS05567
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Spleen Tyrosine Kinase (Syk) inhibitors fostamatinib (B613848) and TAS05567.
Frequently Asked Questions (FAQs)
Q1: What is fostamatinib and what are its primary applications in a research setting?
Fostamatinib is a tyrosine kinase inhibitor that primarily targets Spleen Tyrosine Kinase (Syk).[1][2] It is a prodrug that is converted in the body to its active metabolite, R406.[3] Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to previous treatments.[4][5] In a research context, it is used to investigate the role of Syk signaling in various autoimmune and inflammatory conditions.[2]
Q2: What are the most common side effects observed with fostamatinib in clinical studies?
The most frequently reported side effects of fostamatinib include diarrhea, hypertension (high blood pressure), nausea, respiratory infections, dizziness, and increased liver enzymes (ALT/AST).[1][6][7] Other common adverse events are rash, abdominal pain, fatigue, chest pain, and neutropenia (a low level of neutrophils, a type of white blood cell).[4][7]
Q3: How can I manage diarrhea as a side effect in my experimental subjects?
Diarrhea is a common adverse event associated with fostamatinib, occurring in approximately 31% of patients in clinical trials.[8][9] For preclinical studies, it is crucial to monitor subjects for the development of diarrhea and provide supportive care, such as ensuring adequate hydration.[9][10] If diarrhea becomes severe, consider a temporary interruption of fostamatinib administration or a dose reduction.[10][11] Anti-diarrheal medication may also be used as part of the supportive care plan.[10]
Q4: What is the mechanism behind fostamatinib-induced hypertension and how can it be addressed in a laboratory setting?
Fostamatinib has been associated with an increase in blood pressure.[4][5] Studies suggest that this may be an off-target effect due to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which can lead to increased vascular resistance.[12][13][14] In conscious rats, fostamatinib caused a dose-dependent increase in blood pressure that correlated with the plasma concentration of its active metabolite, R406.[12][15]
For animal studies, regular blood pressure monitoring is recommended.[6] If hypertension is observed, consider dose reduction or co-administration with standard antihypertensive agents such as beta-blockers (e.g., atenolol), ACE inhibitors (e.g., captopril), or calcium channel blockers (e.g., nifedipine), which have been shown to control fostamatinib-induced blood pressure elevation in rats without affecting the plasma levels of R406.[14][15][16]
Q5: What is this compound and how does it relate to fostamatinib?
This compound is a potent, highly selective, and orally active ATP-competitive inhibitor of Syk with an IC50 of 0.37 nM.[17] Like fostamatinib, it is being investigated for its therapeutic potential in autoimmune and allergic diseases due to its ability to abrogate immunoglobulin-mediated reactions.[17][18] Both compounds share the same primary molecular target, Syk.
Q6: Based on its kinase selectivity profile, could this compound have a different side effect profile compared to fostamatinib?
While direct comparative safety data is not available, the kinase selectivity profile of this compound suggests potential differences in side effects. This compound is reported to be highly selective for Syk. In a panel of 192 kinases, it showed greater than 70% inhibition for only Syk and four other kinases: FLT3, JAK2, KDR (VEGFR2), and RET.[17] Fostamatinib's active metabolite, R406, is known to have off-target effects on VEGFR2, which is linked to hypertension.[13] Since this compound also inhibits KDR (VEGFR2), there is a potential for a similar hypertensive effect. However, the relative potency against these off-targets compared to Syk will be a critical determinant of the side effect profile. Researchers working with this compound should be vigilant for side effects similar to those of fostamatinib, particularly hypertension.
Troubleshooting Guides
Managing Common Fostamatinib-Related Adverse Events in Preclinical Models
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Diarrhea | On-target or off-target effect of Syk inhibition on gastrointestinal function. | 1. Ensure adequate hydration of the animal subjects. 2. Implement dietary modifications if applicable. 3. Consider early intervention with anti-diarrheal medication.[10] 4. If severe, temporarily interrupt fostamatinib administration or reduce the dose.[9][10] |
| Hypertension | Off-target inhibition of VEGFR2.[12][13] | 1. Monitor blood pressure regularly (e.g., every two weeks until stable, then monthly).[6][11] 2. If blood pressure increases significantly, consider reducing the fostamatinib dose. 3. Co-administer standard antihypertensive agents (e.g., atenolol (B1665814), captopril (B1668294), nifedipine).[15][16] |
| Neutropenia | Inhibition of Syk-dependent pathways in hematopoietic cells. | 1. Monitor absolute neutrophil count (ANC) monthly.[6][11] 2. If ANC drops significantly, interrupt fostamatinib treatment until it recovers.[10] 3. Resume treatment at a lower dose once ANC is within a safe range.[10] |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity. | 1. Monitor liver function tests (LFTs) monthly.[6][11] 2. If LFTs are significantly elevated, interrupt fostamatinib treatment.[10] 3. Resume at a lower dose once LFTs return to baseline or near-baseline levels.[10] |
Data Presentation
Table 1: Common Adverse Events of Fostamatinib from Clinical Trials
| Adverse Event | Frequency in Fostamatinib Group | Frequency in Placebo Group |
| Diarrhea | 31%[19] | 15%[19] |
| Hypertension | 28%[19] | 13%[19] |
| Nausea | 19%[19] | 8%[19] |
| Respiratory Infection | 11%[19] | 6%[19] |
| Dizziness | 11%[19] | 8%[19] |
| ALT Increase | 11%[19] | 0%[19] |
| AST Increase | 9%[19] | 0%[19] |
| Rash | 9%[19] | 2%[19] |
| Abdominal Pain | 6%[19] | 2%[19] |
| Fatigue | 6%[19] | 2%[19] |
| Chest Pain | 6%[19] | 2%[19] |
| Neutropenia | 6%[19] | 0%[19] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 |
| Syk | 0.37 nM[17] |
| FLT3 | 10 nM[17] |
| JAK2 | 4.8 nM[17] |
| KDR (VEGFR2) | 600 nM[17] |
| RET | 29 nM[17] |
Experimental Protocols
Protocol for Monitoring Fostamatinib-Induced Hypertension in a Rodent Model
Objective: To assess the effect of fostamatinib on blood pressure in a rodent model and evaluate the efficacy of antihypertensive co-medication.
Methodology:
-
Animal Model: Use conscious, telemetered rats to allow for continuous blood pressure monitoring.
-
Fostamatinib Administration: Administer fostamatinib orally at a dose known to induce hypertension (e.g., 100 mg/kg in rats).[16]
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure continuously using the telemetry system. Record baseline blood pressure for a sufficient period before fostamatinib administration.
-
Antihypertensive Co-administration:
-
For acute studies, administer a single oral dose of an antihypertensive agent (e.g., atenolol 15 mg/kg, captopril 30 mg/kg, or nifedipine) after the onset of fostamatinib-induced hypertension.[14]
-
For chronic studies, co-administer the antihypertensive agent with fostamatinib daily.
-
-
Data Analysis: Compare the blood pressure readings before and after fostamatinib administration, and with and without antihypertensive co-medication. Analyze the time course of the blood pressure changes.
-
Plasma Level Analysis (Optional): Collect blood samples at various time points to measure the plasma concentration of R406 to correlate with blood pressure changes.[15]
Mandatory Visualizations
Caption: Fostamatinib's Mechanism of Action in ITP.
Caption: Workflow for Assessing Syk Inhibitor Side Effects.
References
- 1. Fostamatinib - Wikipedia [en.wikipedia.org]
- 2. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. Tavalisse (fostamatinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Fostamatinib disodium (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Fostamatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
- 8. Safety Profile | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 9. These highlights do not include all the information needed to use TAVALISSE® safely and effectively. See full prescribing information for TAVALISSE. TAVALISSE® (fostamatinib disodium hexahydrate) tablets, for oral useInitial U.S. Approval: 2018 [dailymed.nlm.nih.gov]
- 10. Tavalisse (fostamatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. tavalisse.com [tavalisse.com]
- 12. Mechanisms For Fostamatinib-Induced Blood Pressure Elevation - ACR Meeting Abstracts [acrabstracts.org]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prevention of fostamatinib-induced blood pressure elevation by antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prevention of fostamatinib-induced blood pressure elevation by antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Validation & Comparative
A Head-to-Head Comparison of TAS05567 and Fostamatinib (R406) in Syk Inhibition for Autoimmune and Allergic Disease Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective Syk inhibitor is critical for advancing investigations into autoimmune and allergic diseases. This guide provides an objective comparison of two prominent Syk inhibitors, TAS05567 and fostamatinib (B613848) (the prodrug of R406), based on available preclinical data.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its involvement in B-cell receptor (BCR) and Fc receptor (FcR) signaling makes it a prime therapeutic target for a range of inflammatory conditions. Both this compound and fostamatinib have demonstrated significant potential in modulating these pathways, but a detailed comparison of their performance is essential for informed decision-making in research and development.
Mechanism of Action
Both this compound and R406, the active metabolite of fostamatinib, are ATP-competitive inhibitors of Syk.[1] By binding to the ATP-binding pocket of the Syk enzyme, they block its kinase activity, thereby disrupting downstream signaling cascades that are critical for immune cell activation, proliferation, and the release of inflammatory mediators.
In Vitro Potency and Selectivity
A key differentiator between kinase inhibitors is their potency against the intended target and their selectivity against other kinases, which can predict potential off-target effects.
This compound has been identified as a highly potent and selective Syk inhibitor. In a panel of 191 kinases, it demonstrated significant inhibition (>70%) against only Syk and four other kinases: FLT3, JAK2, KDR, and RET.[1]
Fostamatinib's active metabolite, R406 , also potently inhibits Syk. However, in a broader kinase screen of 139 kinases, R406 showed activity against a wider range of kinases at therapeutically relevant concentrations, suggesting a less selective profile compared to this compound.[2]
Here is a comparative summary of their in vitro inhibitory activities:
| Target Kinase | This compound IC50 (nM) [1] | R406 IC50 (nM) [2][3] |
| Syk | 0.37 | 41 |
| FLT3 | 10 | >5-fold less potent than Syk |
| JAK2 | 4.8 | - |
| KDR | 600 | - |
| RET | 29 | - |
| Lyn | - | Not inhibited |
Cellular Activity
The efficacy of these inhibitors in cellular models provides insight into their potential therapeutic effects.
| Cell-Based Assay | Cell Line | This compound IC50 (nM) [1] | R406 EC50 (nM) |
| FcγR-mediated TNF-α production | THP-1 | Concentration-dependent inhibition | - |
| FcεR-mediated histamine (B1213489) release | RBL-2H3 | 13 | 56-64 |
| BCR-dependent BLNK phosphorylation | Ramos | 1.8 | - |
This compound demonstrated potent, concentration-dependent inhibition of key immune cell functions, including TNF-α production, histamine release, and BCR signaling.[1] R406 has also been shown to be a potent inhibitor of IgE and IgG mediated Fc receptor activation.
In Vivo Efficacy in Rodent Arthritis Models
Both compounds have shown efficacy in preclinical models of rheumatoid arthritis, a key indicator of their anti-inflammatory potential.
This compound administered orally to female BALB/c mice with collagen-induced arthritis led to a dose-dependent suppression of hind-paw swelling. Furthermore, serum levels of MMP-3, a biomarker of cartilage degradation, were significantly lower in the treated groups.[1]
| This compound Dose (mg/kg, oral, daily) | Effect on Hind-Paw Swelling [1] | Effect on Serum MMP-3 [1] |
| 10 | Dose-dependent suppression | Significantly lower than vehicle |
| 30 | Dose-dependent suppression | Significantly lower than vehicle |
Fostamatinib was evaluated in a rat model of collagen-induced arthritis. At the onset of arthritis, oral administration of fostamatinib significantly reduced the severity of the disease, as measured by clinical arthritis scores.
| Fostamatinib Dose (mg/kg, oral, daily) | Mean Clinical Score (Day 28) |
| Vehicle | 7.4 |
| 15 | 4.1 |
| 30 | 2.4 |
These in vivo studies highlight the potential of both this compound and fostamatinib to ameliorate inflammatory arthritis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is commonly used to determine the IC50 values of kinase inhibitors. The assay measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
ATP (at a concentration near the Km for the enzyme)
-
Test compounds (this compound or R406) diluted in DMSO
-
ADP-Glo™ Kinase Assay reagents
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Fc Receptor Signaling Assay (General Protocol for TNF-α Production in THP-1 Cells)
This assay measures the ability of an inhibitor to block the production of TNF-α in a monocytic cell line upon stimulation of Fcγ receptors.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test compounds (this compound or R406)
-
Human IgG to stimulate Fcγ receptors
-
ELISA kit for human TNF-α
Procedure:
-
Plate THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with human IgG and LPS.
-
Incubate for a period to allow for TNF-α production (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of the inhibitor.
Visualizing the Syk Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound and R406.
Caption: General experimental workflow for comparing Syk inhibitors.
Conclusion
Both this compound and fostamatinib (R406) are potent inhibitors of Syk kinase with demonstrated efficacy in preclinical models of autoimmune and allergic diseases. The available data suggests that this compound exhibits a more selective kinase inhibition profile compared to R406, which may translate to a more favorable safety profile with fewer off-target effects. However, fostamatinib is a clinically approved drug for immune thrombocytopenia, providing a wealth of clinical data.
The choice between these two inhibitors for research purposes will depend on the specific experimental context. For studies requiring a highly selective tool compound to probe the specific role of Syk, this compound may be the preferred choice. For translational studies or when a clinically relevant comparator is needed, fostamatinib (R406) offers a valuable benchmark. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.
References
A Head-to-Head Comparison of TAS05567 and Entospletinib: Efficacy of Two Potent Syk Inhibitors
In the landscape of targeted therapies for autoimmune diseases and hematological malignancies, Spleen Tyrosine Kinase (Syk) has emerged as a pivotal therapeutic target. Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Its involvement in cellular proliferation, differentiation, and inflammatory responses has spurred the development of potent inhibitors. This guide provides a detailed comparison of two such inhibitors: TAS05567 and entospletinib (B612047) (GS-9973), offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy based on available preclinical and clinical data.
Mechanism of Action and Target Selectivity
Both this compound and entospletinib are orally bioavailable, ATP-competitive inhibitors of Syk.[1][2] They exert their effects by blocking the enzymatic activity of Syk, thereby inhibiting downstream signaling pathways that are crucial for the activation and survival of various immune cells.[1][2]
This compound is a highly potent and selective Syk inhibitor. In a panel of 192 kinases, it demonstrated significant inhibition of only Syk and four other kinases (FLT3, JAK2, KDR, and RET) at nanomolar concentrations.[1] This high degree of selectivity suggests a potentially favorable safety profile by minimizing off-target effects.
Entospletinib is also a selective Syk inhibitor, showing 13- to over 1000-fold greater cellular selectivity for Syk compared to other kinases such as Jak2, c-Kit, Flt3, Ret, and KDR.[2] Its development was aimed at improving upon first-generation Syk inhibitors by offering a more favorable selectivity profile.[3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro potency and cellular activity of this compound and entospletinib based on published data.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | Syk | 0.37 | [1] |
| FLT3 | 10 | [1] | |
| JAK2 | 4.8 | [1] | |
| KDR | 600 | [1] | |
| RET | 29 | [1] | |
| Entospletinib | Syk | 7.7 | [2][4][5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | IC50/EC50 (nM) | Reference(s) |
| This compound | Ramos (human B lymphoma) | BCR signaling | BLNK phosphorylation | 1.8 | [1] |
| Ramos | BCR signaling | PLCγ2 phosphorylation | 23 | [1] | |
| Ramos | BCR signaling | Erk1/2 phosphorylation | 9.8 | [1] | |
| THP-1 (human monocytic) | FcγR signaling | TNF-α production | - (Concentration-dependent inhibition) | [1] | |
| RBL-2H3 (rat basophilic leukemia) | FcεRI signaling | Calcium flux | 27 | [1] | |
| RBL-2H3 | FcεRI signaling | Histamine release | 13 | [1] | |
| - | Osteoclast differentiation | Formation of mature osteoclasts | - (Complete suppression at 30 nM) | [1] | |
| Entospletinib | Ramos | BCR signaling | BLNK phosphorylation | 26 | [2] |
| MV-4-11 (human AML) | Flt3 inhibition | Cell proliferation | 327 | [2] |
Preclinical In Vivo Efficacy
Both compounds have demonstrated significant efficacy in animal models of disease.
This compound in a Mouse Model of Rheumatoid Arthritis: In a collagen-induced arthritis model in female BALB/c mice, daily oral administration of this compound for 9 days resulted in a dose-dependent suppression of hind-paw swelling.[1] Furthermore, serum levels of matrix metalloproteinase-3 (MMP-3), a biomarker of joint inflammation and degradation, were significantly reduced in the treatment groups (10 mg/kg and 30 mg/kg) compared to the vehicle group.[1]
Entospletinib in a Rat Model of Rheumatoid Arthritis: In a rat collagen-induced arthritis model, oral administration of entospletinib (1-10 mg/kg) significantly inhibited ankle inflammation.[4][5] It also demonstrated disease-modifying activity by inhibiting pannus formation, cartilage damage, and bone resorption, with ED50 values ranging from 1.2 to 3.9 mg/kg.[4][5]
Entospletinib in a Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model: In a SU-DHL-10 DLBCL xenograft model in male SCID beige mice, entospletinib monotherapy at doses of 25 mg/kg and 75/50 mg/kg significantly inhibited tumor growth, resulting in 39% and 20% tumor growth inhibition (TGI), respectively.[6] When combined with vincristine (B1662923), the anti-tumor efficacy was significantly enhanced.[3][6] The combination of 75/50 mg/kg entospletinib with 0.5 mg/kg vincristine resulted in 96% TGI, with 50% of the mice showing partial tumor regression, 8% complete regression, and 8% being tumor-free at the end of the study.[6]
Signaling Pathways
Both this compound and entospletinib target the Syk signaling pathway, which is central to immunoreceptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
Validating TAS05567 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies like TAS05567, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, is contingent on robust validation of its engagement with the intended molecular target within a cellular context. This guide provides a comparative overview of key methodologies for confirming and quantifying the interaction of this compound with Syk in cells, supported by experimental data and detailed protocols.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells.[1] Its involvement in cellular proliferation, differentiation, and phagocytosis has made it a significant target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and hematological malignancies. This compound has been identified as a highly selective inhibitor of Syk, demonstrating potent inhibition of its enzymatic activity.[1][2]
Core Methodologies for Validating Target Engagement
Several powerful techniques can be employed to assess the direct interaction between a small molecule inhibitor like this compound and its target protein within a cell. The primary methods discussed in this guide are:
-
Biochemical Kinase Assays: Direct measurement of enzyme inhibition in vitro.
-
Western Blotting for Downstream Signaling: Assessment of the inhibitor's effect on the target's signaling pathway.
-
Cellular Thermal Shift Assay (CETSA): Measurement of target protein stabilization upon ligand binding in cells.
-
NanoBRET™ Target Engagement Assay: A real-time, in-cell method to quantify drug-target binding.
-
In-Cell Western™ (ICW) Assay: A quantitative, plate-based immunofluorescence method.
Comparison of Target Engagement Validation Methods
| Feature | Biochemical Kinase Assay (e.g., ADP-Glo™, HTRF®) | Western Blotting (p-Syk) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | In-Cell Western™ (ICW) Assay |
| Principle | Measures the direct inhibition of purified Syk enzyme activity.[3][4][5] | Detects changes in the phosphorylation state of Syk or its downstream substrates.[6][7] | Ligand binding stabilizes the target protein against thermal denaturation.[8][9] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11] | Quantitative immunofluorescence in a microplate format.[12][13][14] |
| Throughput | High | Low to Medium | Medium to High | High | High |
| Cellular Context | No (in vitro) | Yes | Yes | Yes | Yes |
| Direct Binding | Yes (to purified protein) | No (measures downstream effect) | Yes | Yes | No (measures protein levels/modification) |
| Quantitative | Yes (IC50) | Semi-quantitative to Quantitative | Yes (EC50, Tagg shift) | Yes (IC50, KD) | Yes |
| Labeling | Requires labeled substrates or antibodies. | Requires specific antibodies. | Label-free (protein detection by antibody). | Requires genetic tagging of the target protein. | Requires specific antibodies. |
Experimental Data and Protocols
This compound Performance Data
This compound has been shown to be a highly selective Syk inhibitor, inhibiting only 4 out of 191 kinases tested.[1][2] It effectively inhibits B-cell receptor (BCR)-dependent signal transduction in Ramos cells, FcγR-mediated tumor necrosis factor-α production in THP-1 cells, and FcεR-mediated histamine (B1213489) release from RBL-2H3 cells.[1][2]
| Compound | Target | Assay Type | Cell Line | IC50 / Effect | Reference |
| This compound | Syk | Enzymatic Assay | - | High Potency | [1][2] |
| This compound | Syk | BCR Signaling | Ramos | Inhibition of signal transduction | [1][2] |
| This compound | Syk | FcγR Signaling | THP-1 | Inhibition of TNF-α production | [1][2] |
| This compound | Syk | FcεR Signaling | RBL-2H3 | Inhibition of histamine release | [1][2] |
| P505-15 | Syk | NanoBRET | HEK293 | 13 ± 2 nM | [10][11] |
| MRL-SYKi | Syk | NanoBRET | HEK293 | 65 ± 10 nM | [10][11] |
| Cerdulatinib | Syk | NanoBRET | HEK293 | 56 ± 13 nM | [10][11] |
| Entospletinib | Syk | NanoBRET | HEK293 | 95 ± 30 nM | [10][11] |
| R406 | Syk | NanoBRET | HEK293 | 130 ± 32 nM | [10][11] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Syk (Tyr525/526)
This protocol describes the detection of Syk phosphorylation, a key indicator of its activation state, following treatment with an inhibitor like this compound.
Materials and Reagents:
-
Cell line of interest (e.g., Ramos, THP-1)
-
This compound or other Syk inhibitors
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-phospho-Syk and anti-total-Syk) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Syk signal to the total Syk signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA to demonstrate direct binding of this compound to Syk in intact cells.
Materials and Reagents:
-
Cell line expressing Syk
-
This compound
-
PBS
-
Cell lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler) and centrifugation
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.[9]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated proteins by centrifugation.[8]
-
Protein Quantification and Analysis: Quantify the amount of soluble Syk in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble Syk as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol describes a highly quantitative method for measuring the binding of an inhibitor to Syk in living cells.
Materials and Reagents:
-
HEK293 cells
-
Plasmid encoding Syk-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for Syk
-
This compound or other Syk inhibitors
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Transfection: Transfect HEK293 cells with the Syk-NanoLuc® plasmid.
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Compound and Tracer Addition: Add varying concentrations of this compound followed by the NanoBRET™ tracer to the cells.
-
Substrate Addition: Add the Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-cell receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. promega.com [promega.com]
- 6. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 11. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Selectivity of TAS05567: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosine kinase inhibitor TAS05567's cross-reactivity profile against other tyrosine kinases. The information presented is based on available experimental data to offer an objective assessment of the compound's selectivity.
Executive Summary
This compound is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk) with an IC50 of 0.37 nM.[1] Extensive kinase profiling has demonstrated its high specificity for Syk. In a comprehensive screen of 192 different kinases, this compound exhibited greater than 70% inhibition against only Syk and four other tyrosine kinases: FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), Kinase Insert Domain Receptor (KDR), and Rearranged during Transfection (RET).[1] This high degree of selectivity makes this compound a valuable tool for targeted research and a promising candidate for therapeutic development.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against its primary target, Syk, and its identified off-targets was quantified by determining the half-maximal inhibitory concentration (IC50) values. The results are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Syk | 0.37 |
| JAK2 | 4.8 |
| FLT3 | 10 |
| RET | 29 |
| KDR (VEGFR2) | 600 |
Table 1: IC50 values of this compound against Syk and other tyrosine kinases. Data sourced from Hayashi et al., 2018.[1]
Experimental Protocols
The cross-reactivity profile of this compound was determined through in vitro biochemical assays against a broad panel of kinases. While the complete, detailed experimental protocol from the primary publication by Hayashi et al. (2018) is not fully available, the methodology is consistent with established kinase screening platforms. The following protocols from leading providers of kinase assay services, such as Carna Biosciences and Eurofins Discovery (KINOMEscan), are representative of the techniques likely employed.
Representative Kinase Inhibition Assay Protocol (Mobility Shift Assay - Carna Biosciences)
This method quantifies the enzymatic activity of kinases by measuring the conversion of a substrate to a phosphosubstrate.
-
Reaction Setup: Kinase reactions are performed in multi-well plates. Each well contains the specific kinase, a fluorescently labeled peptide substrate, and the test compound (this compound) at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and magnesium chloride.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for enzymatic phosphorylation of the substrate.
-
Termination: The reaction is stopped by the addition of a termination buffer containing a chelating agent (e.g., EDTA) to sequester magnesium ions and halt ATP hydrolysis.
-
Detection: The reaction mixture is then analyzed by microfluidic capillary electrophoresis. The substrate and phosphosubstrate, having different charges, migrate at different rates, allowing for their separation and quantification based on fluorescence.
-
Data Analysis: The extent of inhibition is calculated by comparing the amount of phosphosubstrate generated in the presence of the test compound to that in a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration.
Representative Kinase Inhibition Assay Protocol (KINOMEscan® - Eurofins Discovery)
This is a competitive binding assay that measures the ability of a test compound to displace a ligand from the active site of a kinase.
-
Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR.
-
Reaction Setup: Kinases are incubated with the immobilized ligand and the test compound (this compound) in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing and Elution: Unbound components are washed away, and the bound kinase is then eluted.
-
Quantification: The amount of eluted kinase is measured using qPCR of the DNA tag.
-
Data Analysis: The percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound is calculated relative to a DMSO control. This value is used to determine the binding affinity and inhibitory potential of the compound.
Signaling Pathway Visualizations
To provide context for the on-target and off-target activities of this compound, the following diagrams illustrate the core signaling pathways of the affected kinases.
Caption: Simplified Syk Signaling Pathway.
Caption: Simplified FLT3 Signaling Pathway.
Caption: Simplified JAK2/STAT Signaling Pathway.
Caption: Simplified KDR (VEGFR2) Signaling Pathway.
Caption: Simplified RET Signaling Pathway.
References
TAS05567: A Chemical Probe for Validating Syk's Role in Disease
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. Its central role in signaling pathways of various immune cells, including B cells, mast cells, and macrophages, makes it an attractive point of intervention.[1][2][3] Validating the therapeutic hypothesis for Syk in specific disease contexts requires highly selective and potent chemical probes. This guide provides a comparative analysis of TAS05567, a novel Syk inhibitor, against other well-characterized Syk inhibitors, offering a comprehensive resource for researchers aiming to investigate the function of Syk in disease.
Performance Comparison of Syk Inhibitors
The efficacy of a chemical probe is defined by its potency, selectivity, and performance in relevant biological systems. The following tables summarize the available quantitative data for this compound and a selection of alternative Syk inhibitors.
In Vitro Potency and Selectivity
This compound demonstrates high potency against Syk with an IC50 in the sub-nanomolar range, indicating strong binding affinity to the enzyme's active site.[4] Notably, in a broad kinase panel, it showed high selectivity, inhibiting only a few other kinases at significantly higher concentrations.[4] This selectivity is a crucial attribute for a chemical probe, as it minimizes off-target effects and allows for a more precise interrogation of Syk's function.
| Inhibitor | Syk IC50 (nM) | Kinase Selectivity Profile | Key Off-Target Kinases (IC50 > 70% inhibition) | Reference(s) |
| This compound | 0.37 | High (Inhibited 4 of 191 kinases tested) | FLT3 (10 nM), JAK2 (4.8 nM), RET (29 nM), KDR (600 nM) | [4] |
| Fostamatinib (R406) | 50 | Moderate | Multiple kinases inhibited | |
| Entospletinib (GS-9973) | 7.7 | High | Highly selective for Syk | |
| Lanraplenib (GS-9876) | 9.5 | High | Highly selective for Syk | [5] |
| Cerdulatinib (PRT062070) | 32 | Dual Syk/JAK inhibitor | JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM) | [6] |
In Vivo Efficacy in Preclinical Disease Models
The ultimate validation of a chemical probe's utility lies in its ability to modulate disease-relevant phenotypes in vivo. This compound has been evaluated in rodent models of rheumatoid arthritis and immune thrombocytopenia, demonstrating its potential to abrogate immunoglobulin-mediated autoimmune and allergic reactions.[4][7]
Rheumatoid Arthritis (Collagen-Induced Arthritis Model)
In a rat model of collagen-induced arthritis (CIA), oral administration of this compound resulted in a dose-dependent suppression of hind-paw swelling.[4]
| Inhibitor | Animal Model | Dosing | Key Efficacy Readout | Reference(s) |
| This compound | Rat CIA | Oral, daily | Dose-dependent suppression of hind-paw swelling | [4] |
| Fostamatinib (R788) | Mouse CIA | Oral | Reduced synovitis, pannus formation, and cartilage/bone erosion | |
| Entospletinib (GS-9973) | Rat CIA | Oral | Dose-dependent inhibition of ankle inflammation, pannus formation, and bone resorption | |
| Lanraplenib (GS-9876) | Rat CIA | Oral, once-daily | Dose-dependent improvement in clinical score and histopathology | [8] |
Immune Thrombocytopenia (ITP) Model
In a mouse model of immune thrombocytopenia, this compound prevented the antibody-induced decrease in platelet counts in a dose-dependent manner.[4]
| Inhibitor | Animal Model | Dosing | Key Efficacy Readout | Reference(s) |
| This compound | Mouse ITP | Not specified | Dose-dependent prevention of platelet count decrease | [4] |
| Fostamatinib (R788) | Mouse ITP | Oral | Amelioration of thrombocytopenia | [1] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a chemical probe, a thorough understanding of the Syk signaling pathway and the experimental workflows for its validation is essential.
Syk Signaling Pathway in Immune Cells
Syk is a key mediator of downstream signaling from various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] Upon receptor engagement and activation by upstream kinases like Lyn, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This leads to Syk's activation and subsequent phosphorylation of downstream effector molecules, initiating a signaling cascade that results in cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[3]
Caption: Simplified Syk signaling cascade in B-cells and mast cells.
Experimental Workflow for Syk Inhibitor Validation
The validation of a Syk inhibitor like this compound typically involves a multi-step process, starting from in vitro enzymatic assays to in vivo disease models.
Caption: A typical workflow for the validation of a Syk chemical probe.
Logic of Using a Chemical Probe for Target Validation
A selective chemical probe like this compound is instrumental in validating a therapeutic target. By inhibiting the target protein (Syk) and observing a phenotypic change (e.g., reduction in disease severity), a causal link between the target and the disease can be established.
Caption: The logical process of using a chemical probe for target validation.
Detailed Experimental Methodologies
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key in vivo experiments cited in this guide.
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to mimic the inflammatory and destructive joint disease seen in human rheumatoid arthritis.
-
Animals: Lewis rats are commonly used for their susceptibility to CIA.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 0, administer an intradermal injection of the emulsion at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given on day 7 or 21.[9]
-
-
Treatment:
-
Begin oral administration of the Syk inhibitor (e.g., this compound) or vehicle control at a predetermined time point, often at the onset of clinical signs of arthritis.
-
Continue daily dosing for a specified period (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score each paw daily or every other day for signs of inflammation (erythema and swelling) on a scale of 0-4. The total score per animal is the sum of the scores for all four paws.
-
Paw Volume Measurement: Measure the volume of each hind paw using a plethysmometer at regular intervals. The change in paw volume from baseline is a quantitative measure of edema.[7]
-
Histopathology: At the end of the study, collect the joints, fix, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Immune Thrombocytopenia (ITP) in Mice
This model recapitulates the antibody-mediated platelet destruction characteristic of human ITP.
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Thrombocytopenia:
-
Administer a single intravenous or intraperitoneal injection of an anti-platelet antibody, such as an anti-CD41 (integrin αIIb) monoclonal antibody.[10]
-
-
Treatment:
-
Administer the Syk inhibitor (e.g., this compound) or vehicle control at a specified time before or after the induction of thrombocytopenia.
-
-
Assessment of Platelet Count:
-
Collect blood samples from the tail vein or retro-orbital sinus at baseline and at various time points post-antibody injection (e.g., 2, 6, 24, 48 hours).
-
Determine platelet counts using an automated hematology analyzer or by manual counting with a hemocytometer. The primary endpoint is the prevention of platelet depletion or the recovery of platelet counts compared to the vehicle-treated group.[9]
-
Conclusion
This compound stands out as a highly potent and selective chemical probe for the validation of Syk as a therapeutic target. Its robust performance in preclinical models of rheumatoid arthritis and immune thrombocytopenia underscores its value for researchers investigating the role of Syk in these and other immunoglobulin-mediated diseases. This guide provides a framework for comparing this compound with other Syk inhibitors and offers detailed methodologies to aid in the design and execution of future studies. The continued use of well-characterized chemical probes like this compound will be instrumental in advancing our understanding of Syk biology and in the development of novel therapies for autoimmune and inflammatory disorders.
References
- 1. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. benchchem.com [benchchem.com]
- 6. invitekinc.com [invitekinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical models of arthritis for studying immunotherapy and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of TAS05567 with Commercial Syk Inhibitors: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a pivotal therapeutic target in a spectrum of immune-mediated diseases, including autoimmune disorders and allergic reactions. As a non-receptor tyrosine kinase, Syk plays a crucial role in signal transduction downstream of immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs). Its inhibition presents a promising strategy for modulating aberrant immune responses. This guide provides a comprehensive head-to-head comparison of TAS05567, a novel Syk inhibitor, with other commercially available Syk inhibitors, including Fostamatinib (the prodrug of R406), Entospletinib, and Cevidoplenib. This objective analysis, supported by preclinical experimental data, aims to assist researchers in making informed decisions for their drug development programs.
Biochemical Potency and Kinase Selectivity
The cornerstone of an effective kinase inhibitor lies in its potency against the intended target and its selectivity across the kinome to minimize off-target effects. The following tables summarize the in vitro biochemical potency (IC50) and kinase selectivity profiles of this compound and its commercial counterparts.
Table 1: In Vitro Potency against Syk
| Compound | Syk IC50 (nM) |
| This compound | 0.37[1] |
| Fostamatinib (R406) | 41[2] |
| Entospletinib (GS-9973) | 7.7[3] |
| Cevidoplenib (SKI-O-592) | 6.2[4] |
Table 2: Kinase Selectivity Profile
This table presents the half-maximal inhibitory concentrations (IC50) for a panel of kinases, highlighting the selectivity of each inhibitor. A higher IC50 value indicates lower potency against the respective kinase, signifying greater selectivity for Syk.
| Kinase | This compound IC50 (nM) | Fostamatinib (R406) IC50 (nM) | Entospletinib (GS-9973) IC50 (nM) | Cevidoplenib (SKI-O-592) IC50 (nM) |
| Syk | 0.37 [1] | 41 [2] | 7.7 [3] | 6.2 [4] |
| FLT3 | 10[1] | <50 | >1000 | 1783[4] |
| JAK2 | 4.8[1] | - | >1000 | 1859[4] |
| KDR (VEGFR2) | 600[1] | 30 | >1000 | 687[4] |
| RET | 29[1] | 10 | >1000 | 412[4] |
| JAK3 | - | - | >1000 | 5807[4] |
| FGFR1 | - | - | - | 16960[4] |
| FGFR3 | - | - | - | 5662[4] |
| PYK2 | - | - | - | 709[4] |
Note: A dash (-) indicates that data for the specific kinase was not found in the reviewed sources. The selectivity of Entospletinib is noted to be greater than 13-fold over other kinases.[3]
Cellular Activity
The efficacy of a Syk inhibitor is ultimately determined by its ability to modulate cellular functions driven by Syk signaling. The following table summarizes the cellular activities of this compound and its comparators in various in vitro models.
Table 3: Comparative Cellular Activity
| Assay | Cell Line | This compound IC50 (nM) | Fostamatinib (R406) IC50 (nM) | Entospletinib (GS-9973) IC50 (nM) | Cevidoplenib (SKI-O-592) IC50 (nM) |
| BCR-dependent BLNK phosphorylation | Ramos | Markedly inhibited[1] | - | 26 | - |
| FcγR-mediated TNF-α production | THP-1 | Concentration-dependent inhibition[1] | - | - | - |
| FcεR-mediated histamine (B1213489) release | RBL-2H3 | 13[1] | - | - | - |
| FcεR-mediated calcium flux | RBL-2H3 | 27[1] | - | - | - |
| Osteoclast differentiation | - | Complete suppression at 30 nM[1] | - | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental setups used for evaluation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified Syk Signaling Pathway via BCR and FcR.
References
Validating TAS05567 Phenotype through Genetic Knockdown of Syk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of the selective Syk inhibitor, TAS05567, with the genetic knockdown of Spleen Tyrosine Kinase (Syk). The objective is to validate that the observed cellular effects of this compound are indeed a direct consequence of its on-target activity against Syk. This analysis is centered on the Ramos human Burkitt's lymphoma cell line, a well-established model for B-cell receptor (BCR) signaling studies.
Executive Summary
Genetic knockdown of a drug's target is a critical step in validating its mechanism of action and ensuring that the observed phenotype is not due to off-target effects. This guide outlines the experimental framework for comparing the effects of this compound, a potent and selective Syk inhibitor, with the effects of Syk knockdown via short hairpin RNA (shRNA) in Ramos B-lymphoma cells. Both interventions are expected to phenocopy each other by inhibiting BCR-dependent signaling, leading to decreased cell proliferation and increased apoptosis. The following sections provide a detailed comparison of expected outcomes, experimental protocols, and the underlying signaling pathways.
Comparison of Phenotypic Outcomes: this compound vs. Syk Knockdown
The primary endpoints for comparing the effects of this compound and Syk shRNA in Ramos cells are cell proliferation and apoptosis. Based on existing literature, both treatments are anticipated to yield similar phenotypic outcomes.
| Parameter | Effect of this compound | Effect of Syk shRNA Knockdown | Supporting Evidence |
| Cell Proliferation | Inhibition of BCR-dependent signal transduction, leading to reduced proliferation.[1] | Significant reduction in proliferation in other B-cell lymphoma cell lines (SU-DHL-1 and SR-786).[2] A similar effect is expected in Ramos cells. | Inhibition of Syk, either pharmacologically or genetically, disrupts downstream signaling pathways essential for B-cell proliferation.[1][2] |
| Apoptosis | Expected to induce apoptosis. | Significant increase in apoptosis (measured by Annexin V staining) in other B-cell lymphoma cell lines.[2] A similar pro-apoptotic effect is anticipated in Ramos cells. | Syk plays a crucial role in promoting survival signals in B-cell malignancies. Its inhibition leads to the activation of apoptotic pathways.[2] |
Signaling Pathways and Experimental Workflow
The validation of this compound's on-target activity relies on the principle that both the small molecule inhibitor and the genetic knockdown will converge on the same signaling pathway to produce the observed phenotype.
Syk Signaling Pathway in B-Cell Receptor Activation
Syk is a key non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex and becomes activated. Activated Syk then initiates a cascade of downstream signaling events, including the activation of pathways such as PI3K/AKT and MAPK, which are crucial for B-cell proliferation, survival, and differentiation.
Experimental Workflow for Validation
The following workflow outlines the key steps to compare the phenotypes of this compound treatment and Syk knockdown.
References
Phospho-proteomics Analysis Confirms TAS05567 as a Potent and Selective Modulator of the Syk Pathway
A comparative guide for researchers, scientists, and drug development professionals.
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a range of immunological and oncological diseases. Its central role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR), makes it a linchpin in cellular proliferation, differentiation, and survival. TAS05567 is a novel, potent, and highly selective inhibitor of Syk. This guide provides a comparative analysis of this compound's effect on the Syk signaling pathway, supported by phospho-proteomics data and compared with other known Syk inhibitors.
Comparative Analysis of Syk Inhibitors
The potency of this compound is highlighted by its low inhibitory concentration (IC50) in biochemical assays. The following table provides a quantitative comparison of this compound and other commercially available Syk inhibitors.
| Inhibitor | Type | IC50 (Biochemical Assay) | Cell-Based Assay Potency | Key References |
| This compound | Selective Syk Inhibitor | Potent Inhibition (Specific IC50 not publicly detailed) | Inhibited BCR-dependent signal transduction in Ramos cells | [1][2] |
| Fostamatinib (B613848) (R406) | Syk Inhibitor | 41 nM | Effective in reducing cell viability in neuroblastoma cell lines | [3] |
| Entospletinib (GS-9973) | Selective Syk Inhibitor | 7.7 nM | Decreased phosphorylation of Syk in B-ALL cell lines | [3] |
| Syk-IN-1 | Syk Inhibitor | 35 nM | N/A | [4] |
| Gilead Syk Inhibitor | Syk Inhibitor | 6.2 nM | N/A | [4] |
| P505-15 | Syk Inhibitor | N/A | 0.64 µM (in P. falciparum-infected red blood cells) | [4] |
| Syk Inhibitor II | Syk Inhibitor | N/A | 1.72 µM (in P. falciparum-infected red blood cells) | [4] |
Delving Deeper: Phospho-proteomics Insights
Phospho-proteomics provides a powerful lens to observe the direct and downstream effects of kinase inhibitors. While specific quantitative mass spectrometry data for this compound is not publicly available, studies on other Syk inhibitors like Entospletinib and Fostamatinib (R406) demonstrate the utility of this approach in confirming pathway engagement.
Entospletinib's Impact on Syk Pathway Phosphorylation (Western Blot Data)
Western blot analyses of precursor B-acute lymphoblastic leukemia (B-ALL) cell lines treated with Entospletinib show a concentration-dependent decrease in the phosphorylation of key Syk pathway proteins.
| Cell Line | Protein | Phosphorylation Site | % Change in Phosphorylation (vs. Control) |
| SEM (pro-B-ALL) | Syk | Tyr525/526 | Concentration-dependent decrease |
| SEM (pro-B-ALL) | Syk | Tyr352 | Concentration-dependent decrease |
| NALM-6 (pre-B-ALL) | Syk | Tyr352 | Slight increase |
Data derived from densitometric analysis of Western blot bands.
Fostamatinib (R406) Modulates Syk Phosphorylation in Nilotinib-Resistant CML Cells (Mass Spectrometry Data)
A quantitative phospho-proteomics study using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) in the context of nilotinib (B1678881) resistance in chronic myeloid leukemia (CML) cells revealed that the Syk inhibitor R406 (the active metabolite of Fostamatinib) could reverse the increased Syk phosphorylation observed in resistant cells.
| Protein | Phosphorylation Site | Effect of R406 Treatment |
| Syk | Tyr323 | Decreased Phosphorylation |
| Syk | Tyr525/526 | Decreased Phosphorylation |
This data confirms that Fostamatinib effectively targets and inhibits the activation of Syk by reducing phosphorylation at key regulatory sites.
Visualizing the Syk Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental approach to confirm its effects, the following diagrams illustrate the Syk signaling pathway and a typical phospho-proteomics workflow.
Caption: The Syk signaling pathway, initiated by B-cell receptor (BCR) activation, and the inhibitory action of this compound.
Caption: A generalized experimental workflow for quantitative phospho-proteomics analysis of kinase inhibitor effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Kinase Assay (Biochemical Potency)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Reagents and Buffers:
-
Enzymatic Buffer: 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT.
-
Detection Buffer: 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA.
-
Recombinant Syk enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.
Procedure:
-
Add recombinant Syk enzyme and the biotinylated substrate to the wells of a microplate.
-
Add the Syk inhibitor (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the detection buffer containing EDTA.
-
Add HTRF detection reagents.
-
Incubate for 1 hour at room temperature.
-
Measure fluorescence with excitation at 337 nm and dual emission at 665 nm and 620 nm.
-
The HTRF ratio is proportional to the extent of substrate phosphorylation and is used to calculate the IC50 value.
Phospho-proteomics by Mass Spectrometry (SILAC-based)
This protocol outlines a quantitative approach to identify and quantify changes in protein phosphorylation in response to an inhibitor.
Cell Culture and Labeling:
-
Culture cells (e.g., Ramos, K562) in SILAC-compatible DMEM supplemented with either "light" (normal) or "heavy" (13C6, 15N2-Lysine and 13C6, 15N4-Arginine) isotopes for at least five cell doublings to ensure complete incorporation.
Inhibitor Treatment and Cell Lysis:
-
Treat the "heavy" labeled cells with the Syk inhibitor (e.g., this compound) and the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells in a urea-based lysis buffer containing phosphatase and protease inhibitors.
Protein Digestion and Phosphopeptide Enrichment:
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce, alkylate, and digest the protein mixture with trypsin.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.
Data Analysis:
-
Search the raw mass spectrometry data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the relative abundance of "heavy" and "light" phosphopeptides.
-
Determine the fold-change in phosphorylation for each identified site in response to the inhibitor treatment.
Conclusion
The available data strongly supports this compound as a potent and selective inhibitor of the Syk signaling pathway. While direct, publicly available quantitative phospho-proteomics data for this compound is currently limited, comparative data from other Syk inhibitors like Fostamatinib and Entospletinib effectively demonstrate the power of this methodology in confirming on-target activity and elucidating the downstream consequences of Syk inhibition. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further investigate the therapeutic potential of this compound and other Syk inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomics revealed interplay between Syk and Lyn in the resistance to nilotinib in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
TAS05567: A More Selective Approach to Spleen Tyrosine Kinase (Syk) Inhibition
A new generation of Spleen Tyrosine Kinase (Syk) inhibitors is demonstrating superior selectivity compared to their predecessors, potentially offering a more favorable safety profile for the treatment of a range of autoimmune and allergic diseases. TAS05567, a novel and potent Syk inhibitor, has been shown in preclinical studies to have a significantly more targeted kinase inhibition profile than first-generation inhibitors such as Fostamatinib (the prodrug of R406), Entospletinib, and Cerdulatinib.
Syk is a critical mediator of signal transduction in various hematopoietic cells and a key component of the B-cell receptor (BCR) signaling pathway.[1] Its role in immunity has made it an attractive therapeutic target for inflammatory conditions. However, the clinical utility of first-generation Syk inhibitors has been hampered by off-target effects, largely attributed to their less selective nature.
Superior Selectivity Profile of this compound
This compound has demonstrated high potency and selectivity for Syk, with an IC50 of 0.37 nM.[1] In a comprehensive kinase panel of 192 kinases, this compound exhibited greater than 70% inhibition against only Syk and four other kinases: FLT3, JAK2, KDR, and RET.[1] This focused activity contrasts sharply with the broader kinase activity of first-generation inhibitors.
Fostamatinib's active metabolite, R406, for instance, was found to be significantly less selective. In one screen, R406 inhibited 79 kinases with a dissociation constant (Kd) of less than 100 nM. This broader activity profile may contribute to the off-target effects observed with this drug.
Entospletinib, another first-generation inhibitor, shows greater selectivity than R406. In a KinomeScan panel of 359 kinases, only TNK1 was identified as a significant off-target with a Kd value less than 10-fold that of Syk. However, at higher concentrations, it can also inhibit other kinases such as Flt3, Jak2, and c-Kit.
Cerdulatinib is a dual inhibitor of Syk and Janus kinases (JAKs), with potent activity against JAK1, JAK2, JAK3, and TYK2 in addition to Syk. This multi-targeted profile, while potentially beneficial in certain contexts, represents a fundamentally different and less selective approach compared to the highly targeted profile of this compound.
Comparative Kinase Inhibition Data
The following table summarizes the available quantitative data on the kinase selectivity of this compound and first-generation Syk inhibitors. It is important to note that direct comparison can be challenging due to variations in the specific kinase panels and assay formats used in different studies.
| Inhibitor | Primary Target | IC50 / Kd (Syk) | Key Off-Targets and Potency (IC50 or Kd) | Kinase Panel Size |
| This compound | Syk | 0.37 nM (IC50) | FLT3 (10 nM), JAK2 (4.8 nM), KDR (600 nM), RET (29 nM) | 192 |
| Fostamatinib (R406) | Syk | 41 nM (IC50) | 79 kinases with Kd < 100 nM | Not specified |
| Entospletinib | Syk | 7.7 nM (IC50), 7.6 - 10.5 nM (Kd) | TNK1 (86 nM, Kd) | 359 |
| Cerdulatinib | Syk, JAKs | 32 nM (IC50) | JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), TYK2 (0.5 nM) and 19 other kinases with IC50 < 200 nM | Not specified |
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on a variety of robust experimental protocols, primarily biochemical and cellular assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: The transfer of a phosphate (B84403) group from ATP to a substrate by the kinase is measured. Inhibition of this process by a compound is quantified to determine its potency (e.g., IC50 value).
-
Common Formats:
-
Radiometric Assays: Utilize radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employ various methods to generate a fluorescent signal that is proportional to kinase activity. Examples include:
-
LanthaScreen™ TR-FRET Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
-
ADP-Glo™ Kinase Assay: A luminescent assay that quantifies the amount of ADP produced during the kinase reaction.
-
-
KinomeScan™ Selectivity Profiling
This is a high-throughput competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound. The results are often reported as the dissociation constant (Kd) or the percentage of control (%Ctrl), where a lower value signifies a stronger interaction.
Cellular Assays
These assays assess the inhibitory activity of a compound within a cellular context, providing a more physiologically relevant measure of target engagement.
-
Phospho-Syk (pSyk) Assay: This assay measures the level of Syk phosphorylation at specific tyrosine residues, which is a hallmark of its activation.
-
Principle: Cells are stimulated to activate the Syk pathway in the presence or absence of an inhibitor. The levels of phosphorylated Syk are then quantified using methods such as:
-
Western Blotting: Utilizes phospho-specific antibodies to detect pSyk in cell lysates.
-
Flow Cytometry: Employs fluorescently labeled phospho-specific antibodies to quantify pSyk levels in individual cells.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that captures Syk and detects its phosphorylation using a specific antibody.
-
-
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Proper Disposal and Safe Handling of TAS05567
For Research Use Only. Not for human or veterinary use. [1]
This document provides essential guidance on the proper disposal and safe handling of TAS05567, a potent and selective orally available Spleen Tyrosine Kinase (Syk) inhibitor.[1] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and proper environmental management. The information provided is based on general best practices for handling chemical compounds in a laboratory setting. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for complete and specific safety and disposal information.
Immediate Safety and Disposal Procedures
While a complete Safety Data Sheet (SDS) for this compound was not publicly available in the search results, general safety protocols for handling potent chemical compounds in a research setting should be strictly followed.
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment should be worn to avoid contact with the eyes, skin, and respiratory tract.
| Protective Equipment | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If powdered form is handled and dust may be generated, a respirator may be necessary. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be disposed of as chemical waste.
-
Containerization : Collect waste this compound and any materials used for cleaning spills (e.g., absorbent pads, contaminated PPE) in a clearly labeled, sealed container. The container should be appropriate for chemical waste.
-
Labeling : Label the waste container clearly as "Hazardous Waste" and include the name "this compound".
-
Storage : Store the waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, in accordance with all applicable federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
Signaling Pathway of Syk Inhibition
This compound is a potent inhibitor of Spleen Tyrosine Kinase (Syk), which is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of Syk blocks downstream signaling, which is relevant for certain autoimmune and inflammatory conditions.[2]
Caption: Diagram showing the inhibition of the Syk signaling pathway by this compound.
References
Essential Safety and Handling Guidance for TAS05567
Disclaimer: A specific Safety Data Sheet (SDS) for TAS05567 is not publicly available. The following guidance is based on best practices for handling potent, non-hazardous research chemicals and kinase inhibitors. Researchers must conduct a thorough risk assessment before handling this compound and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is a potent and selective Syk inhibitor intended for research use only.[1][2] As a solid powder, appropriate precautions must be taken to avoid inhalation and direct contact.[2] This document provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its formulation as a powder, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Chemically resistant, powder-free nitrile or latex gloves. Double gloving is recommended. | To prevent skin contact with the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, with a closed front. | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety Goggles | Snug-fitting, with side shields. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | N95 Respirator or higher | To prevent inhalation of the powder, especially when weighing or transferring the compound. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Short-term (days to weeks): Store in a dry, dark location at 0 - 4°C.[2]
-
Long-term (months to years): Store at -20°C.[2]
-
The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[2]
Handling Workflow:
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
Disposal Workflow:
The following diagram illustrates the decision-making process for the disposal of this compound and related waste.
Key Disposal Steps:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Collection: Follow your institution's procedures for hazardous waste collection. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
